molecular formula C16H21NO6 B555796 Benzyl 2-amino-2-methylpropanoate CAS No. 55456-40-1

Benzyl 2-amino-2-methylpropanoate

Cat. No.: B555796
CAS No.: 55456-40-1
M. Wt: 323.34 g/mol
InChI Key: HLSLRFBLVZUVIE-LBPRGKRZSA-N
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Description

Benzyl 2-amino-2-methylpropanoate hydrochloride, widely recognized in peptide chemistry as H-Aib-OBzl, is a protected derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This compound is fundamentally valued for its role in constructing peptides with restricted conformational flexibility. The incorporation of Aib, facilitated by reagents like this benzyl ester, introduces strong torsional constraints that promote the formation of helical secondary structures, notably 3₁₀-helices. This makes it an indispensable tool for studying structure-activity relationships in bioactive peptides and for engineering stable peptide architectures . Beyond its foundational role in conformational studies, this protected amino acid ester serves as a critical synthetic intermediate in complex multi-step syntheses. Its utility is demonstrated in the preparation of specialized lactones and other advanced molecular scaffolds . Furthermore, derivatives of α-aminoisobutyric acid have shown significant promise in the development of radiopharmaceuticals. Fluorinated analogues, for instance, have been synthesized and evaluated as potential probes for positron emission tomography (PET) imaging, highlighting the broader applicability of Aib-based compounds in diagnostic agent development . By providing the Aib moiety in a protected form, this reagent enables researchers to explore the profound effects of backbone stabilization on peptide function, stability, and interaction with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEATBWCWKCPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Benzyl 2-Amino-2-Methylpropanoate: Structural Dynamics and Applications in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, overcoming the inherent limitations of natural amino acids—namely, rapid proteolytic degradation and poor membrane permeability—is a primary objective for drug developers. Benzyl 2-amino-2-methylpropanoate (commonly referred to as H-Aib-OBzl) is a critical synthetic building block used to introduce α-aminoisobutyric acid (Aib) into peptide sequences[].

By leveraging the unique steric properties of the Aib residue and the orthogonal protection strategy afforded by the benzyl ester, researchers can engineer highly stable, helically constrained peptides. This technical guide explores the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing H-Aib-OBzl in advanced drug discovery.

Chemical Identity and Physicochemical Properties

Benzyl 2-amino-2-methylpropanoate is most frequently handled as its hydrochloride salt to ensure stability and solubility during synthesis[2]. Unlike canonical amino acids, Aib lacks a chiral center at the α-carbon due to the presence of a gem-dimethyl group[3].

Table 1: Physicochemical Summary
PropertyValue
IUPAC Name benzyl 2-amino-2-methylpropanoate;hydrochloride[2]
Common Synonyms H-Aib-OBzl HCl, 2-Methylalanine benzyl ester hydrochloride[2]
CAS Registry Number 60421-20-7 (HCl salt)[4]
Molecular Formula C₁₁H₁₆ClNO₂[2]
Molecular Weight 229.70 g/mol [2]
Melting Point 170–171 °C[4]
Water Solubility ~50 mg/mL (clear, colorless solution)[4]
Appearance White to off-white solid[4]

Mechanistic Causality: The Role of Aib and Benzyl Protection

The Thorpe-Ingold Effect and Helical Induction

The fundamental value of incorporating Aib into a peptide backbone lies in its profound effect on secondary structure. The gem-dimethyl group at the α-carbon introduces severe steric hindrance, a phenomenon known as the Thorpe-Ingold effect [3].

This steric bulk highly restricts the rotational freedom of the peptide backbone, effectively locking the Ramachandran dihedral angles ( ϕ , ψ ) into regions that strongly favor right-handed 310​ -helices or α -helices[3][5]. By pre-organizing the peptide into a rigid helical conformation, the entropic penalty of binding to a target receptor is minimized, thereby increasing thermodynamic binding efficiency[6]. Furthermore, the bulky methyl groups physically shield adjacent amide bonds from enzymatic active sites, conferring extreme resistance to proteolytic cleavage (e.g., by DPP-4 or trypsin)[6].

Mechanism A Gem-Dimethyl Group at Alpha-Carbon B Thorpe-Ingold Effect (Steric Hindrance) A->B C Restricted Ramachandran Angles (φ, ψ) B->C D Induction of 3_10 or Alpha-Helical Structure C->D E Concealed Amide Bonds D->E F Proteolytic Resistance & Enhanced Bioavailability E->F

Mechanistic pathway of structural stabilization by Aib incorporation.

The Strategic Choice of the Benzyl (Bzl) Ester

During complex peptide synthesis, the C-terminus of the starting amino acid must be protected to prevent unwanted polymerization. The benzyl ester is chosen for Aib because it provides orthogonal protection []. It is highly stable under the mildly acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. Once the peptide chain is fully elongated, the benzyl ester can be cleanly cleaved via catalytic hydrogenolysis—a mild, neutral condition that preserves delicate peptide bonds and sensitive side-chain modifications.

Experimental Methodologies: Synthesis & Deprotection

To ensure trustworthiness and reproducible results, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol 1: Synthesis of H-Aib-OBzl·HCl

This protocol details the esterification of free Aib to yield the protected building block[4].

  • Reagent Assembly: Combine 2-amino-2-methylpropanoic acid (Aib, 29.1 mmol), benzyl alcohol (115 mmol), and p -toluenesulfonic acid monohydrate ( p -TsOH, 29.1 mmol) in 40 mL of anhydrous toluene[4].

  • Azeotropic Distillation: Heat the mixture under reflux overnight utilizing a Dean-Stark apparatus[4].

    • Causality: Esterification produces water as a byproduct. The Dean-Stark trap is critical; without continuous water removal, the equilibrium will stall, resulting in exceptionally poor yields.

  • Neutralization and Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash thoroughly with a saturated aqueous NaHCO3​ solution[4].

    • Causality: The NaHCO3​ wash ensures the complete neutralization and removal of the strong acid catalyst ( p -TsOH) before salt formation, preventing unwanted side reactions or degradation during long-term storage.

  • Precipitation: Dry the organic layer over Na2​SO4​ , concentrate, and triturate the resulting product with HCl in dioxane[4]. Filter the white solid, wash with diethyl ether, and dry under reduced vacuum to afford H-Aib-OBzl·HCl[4].

Protocol 2: C-Terminal Deprotection via Catalytic Hydrogenolysis

This protocol outlines the removal of the benzyl ester after peptide elongation.

  • Preparation: Dissolve the purified Aib-benzyl ester containing peptide in anhydrous methanol (or ethanol).

  • Catalyst Addition: Flush the reaction flask with inert Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10% w/w relative to the peptide).

    • Causality: Pd/C must be added under an inert atmosphere because dry palladium on carbon is highly pyrophoric and can ignite methanol vapors upon exposure to atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature under 1 atm of H2​ for 2–4 hours.

  • Validation & Filtration: Monitor the reaction via LC-MS. The reaction is complete when the mass shifts by -90 Da (loss of the benzyl group). Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate in vacuo to yield the free C-terminal peptide.

Workflow A 2-Aminoisobutyric Acid (Aib) B Esterification (Benzyl Alcohol, p-TsOH) A->B Protection C H-Aib-OBzl (Protected C-terminus) B->C Yields D Peptide Coupling (N-terminal elongation) C->D SPPS / LPPS E Hydrogenolysis (Pd/C, H2) D->E Deprotection F Aib-Containing Peptide (Helical, Protease Resistant) E->F Final Cleavage

Workflow for synthesizing and utilizing H-Aib-OBzl in peptide synthesis.

Applications in Advanced Therapeutics

The strategic incorporation of Aib via H-Aib-OBzl has revolutionized several facets of modern pharmacology:

  • Metabolic Disease Therapeutics: In the development of GLP-1 receptor agonists, Aib is frequently substituted at position 8 (replacing Alanine). This single substitution prevents cleavage by Dipeptidyl Peptidase-4 (DPP-4), extending the drug's half-life from minutes to days[3].

  • Intracellular Delivery Systems: Aib-rich amphipathic helical peptides are utilized as cell-penetrating peptides (CPPs). The rigid helical structure enhances interaction with lipid bilayers, facilitating the delivery of oligonucleotides (like microRNAs) across cell membranes for gene therapy[7].

  • Protein-Protein Interaction (PPI) Inhibitors: Aib is used to create stable α -helical mimics that can disrupt oncogenic PPIs, such as the interaction between p53 and hdm2, by perfectly mimicking the helical binding interface while remaining invisible to cellular proteases[6].

References

  • PubChem. Benzyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information.
  • ChemicalBook. H-Aib-OBzl Properties and Preparation.
  • BOC Sciences. CAS 60421-20-7 (2-Aminoisobutyric acid benzyl ester hydrochloride).
  • LifeTein Peptide Blog. Unusual Amino Acids: α-Aminoisobutyric Acid.
  • Journal of the American Chemical Society. An α-Helically Folded α-Aminoisobutyric Acid (Aib) Oligomer. ACS Publications.
  • Molecular Pharmaceutics. α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System. ACS Publications.
  • PubMed. Aib-based peptide backbone as scaffolds for helical peptide mimics. National Institutes of Health.

Sources

Chemical Anatomy and Mechanistic Rationale

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Stability: The Strategic Role of H-Aib-OBzl in Peptide Synthesis and Drug Development

Executive Summary H-Aib-OBzl (Benzyl 2-amino-2-methylpropanoate hydrochloride, CAS 60421-20-7) is a critical intermediate in modern synthetic biology and medicinal chemistry. By combining the sterically demanding α-aminoisobutyric acid (Aib) with a robust benzyl ester (OBzl) protecting group, this molecule enables the synthesis of highly stable peptide therapeutics—most notably, blockbuster incretin mimetics like semaglutide. This technical guide explores the mechanistic rationale behind H-Aib-OBzl, its role in overcoming proteolytic degradation, and provides a validated, step-by-step experimental workflow for its application in solution-phase peptide synthesis.

The utility of H-Aib-OBzl stems from the synergistic properties of its two core components:

  • The Aib Core (Causality of Steric Hindrance): Aib is a non-proteinogenic amino acid characterized by a gem-dimethyl group at the alpha carbon. This unique structural feature imposes severe conformational restrictions on the peptide backbone, strongly favoring the formation of α-helices and 3_10-helices. In therapeutic peptides, this steric bulk acts as a physical shield against proteolytic enzymes[1].

  • The OBzl Protecting Group (Causality of Synthetic Strategy): The benzyl ester (OBzl) serves as a robust protecting group for the C-terminus. During peptide synthesis, coupling sterically hindered amino acids like Aib on a solid support (SPPS) is notoriously difficult, frequently resulting in incomplete acylation and deletion sequences[2]. By utilizing H-Aib-OBzl in solution-phase peptide synthesis (LPPS), researchers can apply aggressive coupling conditions (e.g., stoichiometric excesses, elevated kinetics) to form dipeptide building blocks. The OBzl group is completely stable to the basic conditions used in Fmoc-SPPS but can be orthogonally removed via catalytic hydrogenation (Pd/C) without affecting acid-labile protecting groups like Trityl (Trt) or Boc[3].

Overcoming Proteolytic Degradation: The Semaglutide Paradigm

The most prominent application of H-Aib-OBzl is in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. Native GLP-1 is rapidly inactivated by the ubiquitous serum enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide at the Ala8-Glu9 bond, resulting in a half-life of approximately 2 minutes[4].

To engineer a clinically viable therapeutic, researchers replaced the native Alanine at position 8 with Aib. This single substitution sterically hinders the DPP-4 enzyme, rendering the analogue essentially resistant to proteolysis[5]. H-Aib-OBzl is the essential starting material used to synthesize the N-terminal His-Aib dipeptide fragment of semaglutide[3].

DPP4_Resistance cluster_native Native GLP-1 Pathway cluster_sema Semaglutide Pathway N_GLP1 Native GLP-1 (Ala8) N_DPP4 DPP-4 Enzyme N_GLP1->N_DPP4 N_Deg Inactive Metabolite (t½ ~ 2 min) N_DPP4->N_Deg Rapid Cleavage S_Sema Semaglutide (Aib8) S_DPP4 DPP-4 Enzyme S_Sema->S_DPP4 S_Act Active GLP-1R Agonist (t½ ~ 165 hours) S_DPP4->S_Act Steric Blockade

Mechanism of DPP-4 resistance conferred by Aib substitution in GLP-1 analogues.

Application in ProTide Prodrug Development

Beyond peptide synthesis, H-Aib-OBzl is utilized in the development of phosphoramidate prodrugs (ProTides). In this context, the Aib moiety is attached to the phosphorus atom of a nucleoside analogue. The gem-dimethyl group of Aib enhances the stability of the phosphorus-nitrogen bond in systemic circulation while allowing for targeted intracellular enzymatic cleavage. This strategy has been shown to drastically improve the potency of antiviral and anticancer agents, such as BVDU derivatives, by facilitating better cellular permeability and controlled intracellular release[6].

Validated Experimental Protocol: Solution-Phase Synthesis of His-Aib Dipeptide

To bypass the steric limitations of solid-phase Aib coupling, the His-Aib fragment is synthesized in the liquid phase. The following self-validating protocol details the coupling of Boc-His(Trt)-OH with H-Aib-OBzl·HCl, followed by catalytic hydrogenation[3].

Phase 1: Amide Bond Formation (Coupling)

  • Preparation: Suspend 1.0 equivalent of Boc-His(Trt)-OH (e.g., 2.5 g) in ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Activation: Add 1.2 equivalents of H-Aib-OBzl·HCl and 1.5 equivalents of HBTU (coupling agent).

  • Base Addition: Dropwise add 3.0 equivalents of an organic base, such as N-ethylmorpholine (NMM) or DIPEA, to neutralize the HCl salt and initiate coupling.

  • Reaction: Stir the suspension at room temperature for 4.5 hours.

  • Self-Validating Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is complete when the Boc-His(Trt)-OH spot disappears (>95% conversion).

  • Workup: Extract the mixture three times with an 8% sodium bicarbonate (NaHCO3) solution to remove water-soluble byproducts and unreacted HBTU. Wash once with brine/water.

  • Isolation: Separate the organic phase, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate to dryness to yield the protected dipeptide, Boc-His(Trt)-Aib-OBzl.

Phase 2: C-Terminal Deprotection (Catalytic Hydrogenation)

  • Preparation: Dissolve the isolated Boc-His(Trt)-Aib-OBzl in DCM or Methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10% w/w relative to the peptide).

  • Hydrogenation: Purge the reaction vessel with Hydrogen (H2) gas and stir under an H2 atmosphere (balloon pressure) for 2 hours.

  • Self-Validating Checkpoint 2 (LC-MS): Confirm the removal of the benzyl group (mass shift of -90 Da) via LC-MS. The Trt and Boc groups remain intact under these conditions.

  • Isolation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield the free acid, Boc-His(Trt)-Aib-OH, ready for integration into automated SPPS workflows.

SynthesisWorkflow Step1 Boc-His(Trt)-OH + H-Aib-OBzl·HCl Step2 Coupling Reaction (HBTU, NMM, EtOAc/DCM) Step1->Step2 Step3 Boc-His(Trt)-Aib-OBzl (Protected Dipeptide) Step2->Step3 Amide Bond Formation Step4 Catalytic Hydrogenation (10% Pd/C, H2 gas) Step3->Step4 Step5 Boc-His(Trt)-Aib-OH (Free Acid for SPPS) Step4->Step5 OBzl Removal

Liquid-phase synthesis workflow of the His-Aib dipeptide fragment using H-Aib-OBzl.

Quantitative Data Summary

Table 1: Physicochemical Properties of H-Aib-OBzl

PropertyValue / Description
Chemical Name Benzyl 2-amino-2-methylpropanoate hydrochloride
CAS Number 60421-20-7
Molecular Weight 229.70 g/mol
Appearance White to off-white solid
Solubility Soluble in H2O (50 mg/mL), DMF, DCM, EtOAc
Melting Point 170 - 171 °C

Table 2: Impact of Aib Substitution on GLP-1 Analogues

PeptidePosition 8 ResidueDPP-4 ResistancePlasma Half-Life (t½)
Native GLP-1 Alanine (Ala)None (Rapidly Cleaved)~ 2 - 5 minutes[1]
Semaglutide α-aminoisobutyric acid (Aib)Complete Resistance~ 165 hours (7 days)[5]

(Note: The extended half-life of semaglutide is a combined effect of Aib-mediated DPP-4 resistance and a C18 fatty diacid modification for albumin binding[5].)

References

  • [2] Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains - ACS Publications: Link

  • [6] US7951787B2 - Phosphoramidate compounds and methods of use - Google Patents: Link

  • [3] CN117586375A - Method for preparing semaglutin - Google Patents: Link

  • [5] What is Semaglutide? - BroadPharm: Link

  • [4] Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC: Link

  • [1] Azapeptide GLP-1 receptor agonist resists proteolysis and improves metabolic control in diet-induced obesity - bioRxiv: Link

Sources

Benzyl 2-Methylalaninate in Advanced Organic Synthesis: From Helical Peptide Engineering to ProTide Prodrug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 2-methylalaninate—frequently encountered as its hydrochloride salt, Benzyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OBzl·HCl)—is a highly specialized, non-proteinogenic amino acid derivative[1]. By combining the unique steric properties of α -aminoisobutyric acid (Aib) with the lipophilic, orthogonal protecting capabilities of a benzyl ester, this molecule has become a cornerstone in two distinct but equally critical domains of organic chemistry: the conformational engineering of synthetic peptides[2] and the development of next-generation phosphoramidate prodrugs (ProTides) for targeted intracellular delivery of antiviral and antineoplastic nucleotides[3].

This technical guide synthesizes the mechanistic rationale, experimental protocols, and quantitative pharmacological data surrounding Benzyl 2-methylalaninate, providing drug development professionals and synthetic chemists with a self-validating framework for its application.

Molecular Profiling and Mechanistic Rationale

Structural Causality: The Thorpe-Ingold Effect

The core of Benzyl 2-methylalaninate is the Aib residue, characterized by a gem-dimethyl group at the α -carbon. In standard amino acids (like L-alanine), the presence of a single methyl group allows for significant rotational freedom around the ϕ and ψ dihedral angles of the peptide backbone. However, the gem-dimethyl substitution in Aib introduces severe steric hindrance, restricting the conformational space. This phenomenon, known as the Thorpe-Ingold effect, strongly biases the molecule and any resulting polymer toward forming rigid α -helices or 310​ -helices[2],[4].

The Benzyl Ester Advantage

While the Aib core provides structural rigidity, the benzyl ester moiety serves a dual purpose depending on the application:

  • In Peptide Synthesis: It acts as a robust C-terminal protecting group that is completely orthogonal to standard N-terminal protecting groups (like Boc or Fmoc). It is stable under mild acidic and basic conditions but can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H2​ ) or strong acid (HF)[2].

  • In ProTide Development: The benzyl group significantly increases the overall lipophilicity (LogP) of the molecule compared to standard methyl or ethyl esters. This is critical for bypassing the lipid bilayer of target cells, allowing highly polar nucleotide analogs to achieve intracellular penetration[3].

Application in ProTide Technology (Nucleotide Prodrugs)

The most groundbreaking application of Benzyl 2-methylalaninate is its integration into the ProTide (Prodrug + Nucleotide) technology platform[3],[5]. Many nucleoside analogs (e.g., bromovinyl-deoxyuridine [BVDU], gemcitabine) require intracellular phosphorylation to become active. However, the first phosphorylation step is often rate-limiting or subject to tumor-induced kinase downregulation, leading to drug resistance[5].

ProTides bypass this by delivering the nucleoside as a pre-formed monophosphate, masked by an aryl group and an amino acid ester[3].

The Aib-OBzl Superiority

Historically, L-alanine methyl ester (L-Ala-OMe) was the standard pro-moiety. However, recent developments have demonstrated that replacing L-Ala-OMe with Benzyl 2-methylalaninate (Aib-OBzl) yields massive, surprising potency boosts[3],[6]. The causality lies in the enzymatic activation cascade. The gem-dimethyl group of the Aib residue sterically shields the phosphorus center from premature degradation in blood plasma, while the benzyl ester optimizes the membrane partition coefficient. Once inside the cell, specific esterases cleave the benzyl ester, triggering an intramolecular cyclization that expels the aryl group and ultimately releases the active nucleotide[3].

G A ProTide (Aib-OBzl) Lipophilic Prodrug B Esterase Cleavage (Loss of Benzyl Alcohol) A->B C Carboxylate Intermediate B->C D Intramolecular Cyclization (Loss of Aryl Oxide) C->D E Mixed Anhydride Ring D->E F Water Hydrolysis & Phosphoramidase E->F G Active Nucleoside Monophosphate (Target Engagement) F->G

Intracellular activation cascade of Benzyl 2-methylalaninate-based ProTides.

Quantitative Efficacy: Overcoming Cancer Resistance

The substitution of standard motifs with Benzyl 2-methylalaninate has yielded up to a 254-fold increase in potency against specific cancer cell lines[6]. The table below summarizes the comparative in vitro efficacy of BVDU-derived ProTides.

CompoundAmino Acid MotifEster MotifBreast Cancer IC50 (µM)Prostate Cancer IC50 (µM)Colon Cancer IC50 (µM)
Compound 7 (Standard)L-AlanineMethyl (OMe)79.0155.0244.0
Compound 8 (Aib Variant)2-Methylalanine (Aib)Benzyl (OBzl)-19.01.4
Compound 11 (Optimized)*2-Methylalanine (Aib)Benzyl (OBzl)1.30.617.0

*Compound 11 includes an additional p-trifluoromethylphenyl modification on the aryl moiety, demonstrating synergistic SAR optimization[6].

Validated Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the Benzyl 2-methylalaninate precursor and its subsequent coupling into a therapeutic ProTide framework.

Protocol A: Synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride

Objective: Esterification of Aib to yield the lipophilic, protected building block[3],[7].

Mechanistic Choice: The use of p -toluene sulfonic acid ( p -TsOH) serves as a strong, non-volatile acid catalyst to protonate the carboxylic acid, rendering it highly electrophilic. Toluene is selected as the solvent to allow for the azeotropic removal of water via a Dean-Stark trap, driving the equilibrium toward the ester product (Le Chatelier's principle).

  • Reagent Assembly: To a round-bottom flask, add 2-amino-isobutyric acid (1.960 g, 19.00 mmol, 1.0 eq), p -toluene sulfonic acid monohydrate (3.750 g, 19.7 mmol, ~1.0 eq), and anhydrous benzyl alcohol (8.360 g, 77.30 mmol, 4.1 eq)[3].

  • Solvent Addition: Suspend the mixture in anhydrous toluene (20 mL, ~10 eq)[7].

  • Reflux & Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 6–16 hours until water ceases to collect in the trap[3].

  • Isolation: Remove the toluene under reduced pressure. Recrystallize the resulting crude residue from a mixture of methanol and diethyl ether to precipitate the pure amino ester hydrochloride salt as a white solid[3].

Protocol B: Synthesis of a BVDU-Aib-OBzl ProTide

Objective: Coupling the synthesized Aib-OBzl motif to a nucleoside to form a biologically active phosphoramidate prodrug[3],[6].

Mechanistic Choice: N-methylimidazole (NMI) is utilized rather than a standard amine base (like triethylamine). NMI acts as a highly efficient nucleophilic catalyst; it attacks the phosphorochloridate to form a reactive imidazolium intermediate, which is rapidly and cleanly attacked by the sterically hindered 5'-hydroxyl of the nucleoside, minimizing side reactions.

Workflow S1 Nucleoside + Phosphorochloridate (1.0 eq : 2.7 eq) S3 Coupling Reaction (Stir 4 hrs at RT) S1->S3 S2 NMI Catalyst in THF (5.0 eq) S2->S3 S4 Crude ProTide Mixture S3->S4 S5 Column Chromatography (DCM/MeOH 97:3) S4->S5 S6 Pure ProTide Solid (Yield: ~26-50%) S5->S6

Synthetic workflow for the preparation of Aib-OBzl ProTides.

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve the nucleoside (e.g., BVDU, 150 mg, 0.45 mmol, 1.0 eq) and the appropriate Aib-OBzl phosphorochloridate (e.g., 4-(trifluoromethyl)-phenyl-(benzyl-2-amino-2-methylpropanoate)-phosphorochloridate, 529.5 mg, 1.22 mmol, ~2.7 eq) in anhydrous Tetrahydrofuran (THF, 5 mL)[6].

  • Catalysis: Add N-methylimidazole (NMI) (184.7 mg, 2.25 mmol, 179.4 µL, 5.0 eq) dropwise to the stirring solution at room temperature[6].

  • Reaction: Stir the reaction mixture continuously for 4 hours. Monitor the disappearance of the starting nucleoside via TLC or LC-MS[6].

  • Purification: Remove the THF under reduced pressure. Purify the crude product via silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (97:3) to isolate the pure ProTide as a white foamy solid[6].

Conclusion

Benzyl 2-methylalaninate represents a triumph of rational chemical design. By leveraging the Thorpe-Ingold effect of the Aib core and the lipophilic masking of the benzyl ester, chemists can dictate peptide secondary structures and engineer prodrugs that overcome severe pharmacokinetic limitations. The transition from L-alanine methyl esters to Benzyl 2-methylalaninate in ProTide development has proven that subtle steric and electronic tuning at the pro-moiety level can yield exponential increases in therapeutic efficacy, paving the way for the next generation of targeted oncology and virology therapeutics.

References

  • EP2955190B1 - Chemical compounds.
  • Benzyl 2-amino-2-methylpropanoate hydrochloride.
  • WO2005012327A2 - Nucleotide phosphoramidates as anticancer agents.
  • Chemical compounds - European Patent Office - EP 2955190 B1. Googleapis.com.
  • Chemistry of peptide synthesis.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

Sources

Benzyl 2-amino-2-methylpropanoate hydrochloride properties

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Steric Hindrance and Lipophilicity: A Technical Guide to Benzyl 2-amino-2-methylpropanoate Hydrochloride in Therapeutics

As a Senior Application Scientist, I approach molecular design not merely as a sequence of reactions, but as a deliberate manipulation of physical space and electronic states. Benzyl 2-amino-2-methylpropanoate hydrochloride (commonly known as H-Aib-OBzl·HCl) is a masterclass in such manipulation. By combining the extreme steric bulk of a non-proteinogenic amino acid with a lipophilic, orthogonally cleavable protecting group, this compound has become a cornerstone in both foldamer peptide synthesis and advanced prodrug development[].

This whitepaper deconstructs the physicochemical properties, mechanistic utility, and validated synthetic protocols for H-Aib-OBzl·HCl, providing a comprehensive framework for drug development professionals.

Physicochemical Profiling and Structural Causality

The utility of H-Aib-OBzl·HCl stems directly from its structural components. The free amino acid, 2-aminoisobutyric acid (Aib), is highly prone to auto-condensation. By converting it to a benzyl ester hydrochloride salt, we achieve a highly crystalline, shelf-stable precursor that is completely unreactive until deliberately neutralized in situ[].

Table 1: Quantitative Physicochemical Specifications

Parameter Value Causality / Technical Significance
CAS Number 60421-20-7 Unique identifier for regulatory and procurement tracking[2].
Molecular Weight 229.70 g/mol Critical for precise stoichiometric calculations during coupling[2].
Melting Point 170–171 °C High crystalline lattice energy; serves as a primary purity validation metric[].
Storage Temp. 2–8 °C Prevents slow hydrolysis and diketopiperazine formation over extended periods[].

| SMILES | CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl | Defines the spatial arrangement of the gem-dimethyl and benzyl moieties[2]. |

Mechanistic Role in Drug Design

The integration of H-Aib-OBzl·HCl into a therapeutic molecule generally serves one of two distinct structural purposes, governed by the causality of its gem-dimethyl group and benzyl ester.

  • Conformational Restriction in Peptides: The dual methyl groups on the alpha-carbon induce the Thorpe-Ingold effect, severely restricting the Ramachandran ϕ and ψ dihedral angles. This forces the peptide backbone into highly rigid α -helical or 310​ -helical conformations, which is vital for synthesizing membrane-inserting peptides (e.g., alamethicin analogs) or stabilizing GLP-1 receptor agonists against proteolytic degradation.

  • Steric Shielding in ProTide Prodrugs: In nucleotide prodrugs (ProTides), replacing standard L-alanine with Aib introduces massive steric hindrance around the sensitive P-N phosphoramidate bond. This shielding drastically reduces premature enzymatic cleavage by circulating phosphoramidases, allowing the prodrug to survive systemic circulation and selectively deliver the bioactive nucleotide into target cells (e.g., hepatocytes or tumor cells)[3].

G Root H-Aib-OBzl·HCl (CAS: 60421-20-7) Branch1 Solid/Solution Phase Peptide Synthesis Root->Branch1 Peptide Coupling Branch2 ProTide Prodrug Development Root->Branch2 Phosphorylation Mech1 Conformational Restriction (gem-dimethyl group) Branch1->Mech1 Mech2 Steric Shielding of P-N Bond (Enzymatic Resistance) Branch2->Mech2 Result1 Stabilized α/3_10 Helices (e.g., Alamethicin analogs) Mech1->Result1 Foldamer generation Result2 Enhanced Intracellular Delivery (e.g., Antiviral Nucleotides) Mech2->Result2 Lipophilic masking

Divergent application pathways and mechanistic causality of H-Aib-OBzl·HCl.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical intervention.

Protocol 1: Synthesis of Benzyl 2-amino-2-methylpropanoate Hydrochloride

Objective: Protect the C-terminus of 2-aminoisobutyric acid while maintaining amine stability for future orthogonal synthesis[3].

  • Step 1: Azeotropic Esterification

    • Action: Combine 2-aminoisobutyric acid (1.0 eq), benzyl alcohol (4.0 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in anhydrous toluene. Reflux the mixture using a Dean-Stark apparatus for 12–16 hours.

    • Causality: Esterification is a reversible equilibrium process. Toluene forms an azeotrope with the water generated during the reaction. The Dean-Stark trap physically isolates this water, driving the reaction to >95% completion via Le Chatelier's principle.

    • Validation Checkpoint: The reaction is deemed complete when the theoretical volume of water has collected in the trap and no further phase separation is observed.

  • Step 2: Salt Exchange and Precipitation

    • Action: Cool the mixture, precipitate the tosylate salt with diethyl ether, and filter. Partition the solid between saturated aqueous NaHCO3 and ethyl acetate to extract the free base. Dry the organic layer, cool to 0 °C, and add 2M HCl in diethyl ether dropwise.

    • Causality: The tosylate counterion is bulky and can interfere with subsequent peptide coupling kinetics. Exchanging it for a chloride ion yields a highly crystalline, stable, and reactive precursor[].

    • Validation Checkpoint: The formation of a dense white precipitate indicates successful salt formation. Melting point analysis of the dried powder must yield 170–171 °C[].

Protocol 2: Synthesis of a Phosphoramidate Prodrug (ProTide) via H-Aib-OBzl·HCl

Objective: Couple H-Aib-OBzl·HCl to a nucleoside analog (e.g., d4T or BVDU) to enhance intracellular delivery and bypass rate-limiting kinase phosphorylation[3].

  • Step 1: Phosphorochloridate Intermediate Formation

    • Action: Dissolve phenyl phosphorodichloridate (1.0 eq) and H-Aib-OBzl·HCl (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under argon. Add anhydrous triethylamine (TEA, 2.0 eq) dropwise over 30 minutes.

    • Causality: The first equivalent of TEA neutralizes the HCl salt of the Aib ester, generating the free nucleophilic amine. The second equivalent acts as an acid scavenger for the HCl produced during P-N bond formation. Cryogenic temperatures prevent over-reaction into the inactive bis-amidate species.

    • Validation Checkpoint: Monitor via 31 P NMR. The disappearance of the phosphorodichloridate peak (~ +5 ppm) and the appearance of a new doublet/multiplet (~ +3 to +4 ppm) confirms intermediate formation.

  • Step 2: Nucleoside Coupling

    • Action: To the crude intermediate, add the target nucleoside (0.8 eq) followed by N-methylimidazole (NMI, 5.0 eq) at room temperature.

    • Causality: NMI acts as a hyper-nucleophilic catalyst. It displaces the remaining chloride on the phosphorus to form a highly reactive phosphoramidazolium intermediate, which is rapidly attacked by the nucleoside's 5'-hydroxyl group.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the consumption of the nucleoside. LC-MS must confirm the exact mass of the desired ProTide construct.

Analytical Validation Standards

Before utilizing H-Aib-OBzl·HCl in cGMP or late-stage preclinical workflows, batches must be validated against the following analytical standards:

  • HPLC Purity: Must be 98%[]. Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The benzyl chromophore ensures strong UV absorbance at 254 nm.

  • 1 H NMR (DMSO- d6​ ): Look for the diagnostic sharp singlet integrating to 6 protons at ~1.5 ppm (the gem-dimethyl group) and the distinct benzylic CH 2​ singlet integrating to 2 protons at ~5.2 ppm, alongside the aromatic multiplet at 7.3–7.4 ppm. The amine protons will appear as a broad singlet downfield (~8.5 ppm) due to the hydrochloride salt.

Sources

Engineering the Future of Therapeutics: An In-Depth Guide to Unnatural Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids (UAAs), or non-canonical amino acids (ncAAs), are synthetic or heavily modified variants of the 20 proteinogenic amino acids[]. By introducing novel chemical functionalities—such as bioorthogonal reactive groups, conformationally restricted scaffolds, and unique fluorophores—UAAs provide researchers with a highly malleable toolkit for protein engineering and drug discovery[][2]. This whitepaper explores the mechanistic utility of UAAs, detailing the chemical and biological workflows required to incorporate them into next-generation therapeutics, including peptidomimetics and antibody-drug conjugates (ADCs)[3][4].

Strategic Applications in Drug Design

Peptidomimetics: Overcoming Native Limitations

Native peptides often suffer from poor metabolic stability, rapid renal clearance, and an inability to cross biological membranes[3]. By incorporating UAAs such as D-amino acids, N-methylated amino acids, or α,α-disubstituted amino acids, medicinal chemists can restrict the conformational flexibility of a peptide backbone[3][5]. This structural pre-organization not only enhances receptor binding affinity by minimizing entropic loss upon binding but also shields the peptide bonds from proteolytic cleavage, drastically improving the pharmacokinetic (PK) profile[5].

Antibody-Drug Conjugates (ADCs): Achieving Homogeneity

Traditional ADCs rely on stochastic conjugation to native lysine or cysteine residues, resulting in heterogeneous mixtures with variable drug-to-antibody ratios (DAR)[4][6]. This heterogeneity complicates optimization and often leads to suboptimal safety and efficacy profiles[6]. The genetic incorporation of UAAs featuring orthogonal reactive handles (e.g., p-acetylphenylalanine or p-azidophenylalanine) enables highly controlled, site-specific conjugation[6][]. This bioorthogonal approach yields homogeneous ADCs with precise DARs, demonstrating superior pharmacokinetics and reduced systemic toxicity in vivo[6].

ADC_Workflow A Antibody Engineering (Amber Codon) B Expression via GCE A->B C Purified UAA-Antibody B->C D Bioorthogonal Conjugation C->D E Homogeneous ADC D->E

Workflow for generating site-specific ADCs using unnatural amino acids.

Chemical Synthesis of UAA-Peptides

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the gold standard for assembling UAA-containing peptides[8][9]. However, incorporating sterically hindered UAAs introduces severe thermodynamic and kinetic barriers, often resulting in poor coupling efficiencies and peptide aggregation[8][10].

Quantitative Optimization of Coupling Conditions

To overcome steric clashes at the α-carbon, specialized coupling reagents and elevated temperatures are required[10][11]. The table below summarizes the optimized parameters for different UAA classes.

Table 1: Coupling Efficiencies & Conditions for UAA Incorporation

Amino Acid TypePreferred Coupling ReagentSolvent SystemTemperatureAvg. Coupling EfficiencyCommon Side Reactions
Standard Fmoc-AA DIC / HOBtDMF25°C>98%Minimal
Hindered (α,α-disubstituted) HATU / DIPEADMF / NMP75°C (Microwave)70–85%Incomplete coupling[10]
N-Methylated UAA DIC / Oxyma PureDMF75°C (Microwave)80–90%Diketopiperazine formation
Unprotected Ser/Thr/Tyr DMTMMAqueous / Organic25°C>90%O-acylation (rare)[10]
Protocol: Fmoc-SPPS with Sterically Hindered UAAs

This protocol outlines a self-validating workflow for incorporating α,α-disubstituted UAAs, emphasizing the causality behind each chemical intervention.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

    • Rationale: Maximizes the surface area of the polymer matrix, ensuring complete accessibility of the reactive amine sites.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min).

    • Rationale: Piperidine acts as a secondary amine base to abstract the acidic proton of the Fmoc group, initiating a rapid β-elimination to expose the free N-terminus.

  • Pre-activation of UAA: In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-UAA and 0.38 mmol (3.8 eq) of HATU in DMF. Add 0.8 mmol (8 eq) of DIPEA.

    • Rationale: HATU generates a highly reactive active ester. Using a slight substoichiometric amount of HATU (3.8 eq vs 4 eq UAA) prevents the unreacted coupling reagent from capping the resin amines via guanidinylation.

  • Microwave-Assisted Coupling: Add the activated UAA solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.

    • Rationale: Microwave energy disrupts inter-chain hydrogen bonding (preventing aggregation) and provides the activation energy necessary to overcome the steric barrier of the hindered nucleophilic attack.

  • Washing & Capping: Wash with DMF (5×). Cap unreacted amines using acetic anhydride/pyridine (10 min).

    • Rationale: Capping permanently blocks unreacted chains, preventing the formation of complex deletion sequences that are difficult to separate during final purification.

  • Cleavage & Validation: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

    • Self-Validation Step: Analyze the crude peptide via LC-MS. The presence of the expected [M+H]+ mass confirms successful coupling. If a mass of [M−UAA+H]+ is dominant, the capping step successfully isolated the failure sequence, indicating that a double-coupling cycle is required for this specific UAA.

Biological Incorporation: Genetic Code Expansion (GCE)

For large biologics like monoclonal antibodies, chemical synthesis is unfeasible. Genetic Code Expansion (GCE) allows the site-specific incorporation of UAAs into living cells during translation[12][13].

This technology relies on an Orthogonal Translation System (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA[12][14]. The OTS must be strictly orthogonal: the engineered aaRS must exclusively charge the UAA onto the engineered tRNA, without cross-reacting with the host's endogenous amino acids or tRNAs[13][15]. The most common strategy utilizes the amber stop codon (UAG) as a reassigned coding channel[12].

GCE_Mechanism A Engineered aaRS D Charged tRNA-UAA A->D Catalyzes B Unnatural Amino Acid B->D C Orthogonal tRNA C->D E Ribosome & mRNA D->E Binds UAG F Target Protein E->F Translation

Orthogonal translation system mechanism for genetic code expansion.

Protocol: GCE in E. coli for UAA Incorporation

This workflow details the in vivo incorporation of a bioorthogonal UAA (e.g., p-azidophenylalanine) into a target protein.

  • Plasmid Co-transformation: Transform E. coli BL21(DE3) with two plasmids: pEVOL (encoding the orthogonal aaRS/tRNA pair) and pET (encoding the target protein with an in-frame UAG codon).

    • Rationale: Segregating the OTS and target gene onto separate plasmids allows for the modular swapping of target proteins without re-engineering the translation machinery.

  • Pre-culture: Inoculate a single colony into LB medium containing appropriate selective antibiotics. Grow overnight at 37°C.

  • Expression Culture & UAA Addition: Dilute the pre-culture 1:100 into fresh medium. Grow to an OD600​ of 0.5. Add the target UAA to a final concentration of 1–2 mM.

    • Rationale: The UAA must be supplied exogenously. Adding it prior to induction ensures the intracellular pool is sufficiently saturated to prevent premature ribosomal termination at the amber codon.

  • Induction: Add 1 mM IPTG (to induce the target protein) and 0.2% arabinose (to induce the OTS on the pEVOL plasmid). Express at 30°C for 12–16 hours.

    • Rationale: Lowering the expression temperature slows translation kinetics, improving protein folding and increasing the solubility of the UAA-containing biologic.

  • Harvest & Validation: Centrifuge cells, lyse via sonication, and purify the target protein using Ni-NTA affinity chromatography.

    • Self-Validation Step: Perform intact protein mass spectrometry (ESI-TOF). A mass shift corresponding exactly to the molecular weight of the UAA (minus water) compared to the truncated wild-type confirms site-specific incorporation. The absence of canonical amino acid misincorporation at the UAG site validates the strict orthogonality of the system.

Conclusion

The integration of unnatural amino acids into therapeutic pipelines represents a paradigm shift in molecular design. From rigidifying peptide backbones to enabling the precise construction of next-generation ADCs, UAAs bridge the critical gap between small molecules and biologics. As OTS discovery accelerates via metagenomic mining and directed evolution[14][15], the chemical space accessible to protein engineers will continue to expand, driving the future of precision medicine and targeted therapeutics.

References

  • Unnatural Amino Acids in Drug Discovery - BOC Sciences.

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. 2

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC (NIH). 3

  • Unnatural Amino Acids - Enamine. 5

  • Antibody Conjugates with Unnatural Amino Acids - Molecular Pharmaceutics (ACS). 4

  • Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PNAS.6

  • Unnatural Amino Acids for Antibody-Drug Conjugates (ADCs) - BOC Sciences.

  • Overview of Fmoc Amino Acids - ChemPep. 8

  • The Role of Orthogonality in Genetic Code Expansion - MDPI. 12

  • Orthogonal Translation for Site-Specific Installation of Post-translational Modifications - PMC (NIH). 13

  • Engineered orthogonal translation systems from metagenomic libraries expand the genetic code - ResearchGate. 14

  • Engineered orthogonal translation systems from metagenomic libraries expand the genetic code - bioRxiv. 15

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing. 11

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls - ACS Publications. 10

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC (NIH).9

Sources

Stability and storage of benzyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stability, Storage, and Handling of Benzyl 2-Amino-2-Methylpropanoate

Executive Summary & Chemical Profiling

Benzyl 2-amino-2-methylpropanoate, commonly referred to as H-Aib-OBzl or benzyl α -aminoisobutyrate, is a highly specialized amino acid derivative utilized extensively in advanced peptide synthesis and early-stage drug discovery. The incorporation of α -aminoisobutyric acid (Aib) into peptide backbones is a proven strategy for inducing strong α -helical conformations and conferring resistance against proteolytic degradation[][2].

The benzyl ester modification serves a dual purpose: it significantly enhances the lipophilicity and solubility of the monomer compared to its zwitterionic counterpart, and it provides an orthogonal C-terminal protecting group that can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂) without disrupting acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups elsewhere in the growing peptide chain[].

Because Aib is sterically hindered, coupling reactions involving H-Aib-OBzl require highly reactive coupling reagents (e.g., HBTU, HATU) and extended reaction times[2]. However, the same steric hindrance that complicates synthesis also influences the molecule's stability profile. This whitepaper details the mechanistic degradation pathways, optimal storage conditions, and analytical validation protocols necessary to maintain the integrity of H-Aib-OBzl in pharmaceutical laboratories.

Mechanistic Degradation Pathways

To establish effective storage protocols, we must first understand the causality behind the compound's degradation. H-Aib-OBzl exists in two primary forms: the free base (CAS 55456-40-1) and the hydrochloride salt (CAS 60421-20-7)[][3]. The salt form is overwhelmingly preferred for commercial distribution and long-term storage due to its enhanced thermodynamic stability[][4].

Ester Hydrolysis

The primary degradation pathway for H-Aib-OBzl is the hydrolysis of the benzyl ester bond, yielding free α -aminoisobutyric acid and benzyl alcohol. While the gem-dimethyl groups of the Aib residue provide significant steric shielding to the adjacent carbonyl carbon, prolonged exposure to ambient moisture—especially in the presence of trace bases or extreme pH shifts—will catalyze ester cleavage. The hydrochloride salt mitigates this by protonating the amine, thereby preventing auto-catalytic basic hydrolysis and reducing the nucleophilicity of the molecule.

Amine Oxidation and Nucleophilic Side Reactions

In its free base form, the primary amine is susceptible to atmospheric oxidation, leading to the formation of N-oxides or other degradants. Furthermore, atmospheric carbon dioxide can react with the free amine to form carbamate salts. The HCl salt effectively sequesters the amine lone pair, neutralizing this vulnerability[].

Hygroscopicity

The hydrochloride salt, while chemically stable, is inherently hygroscopic. If exposed to ambient humidity, the salt will absorb water, creating a localized micro-environment of concentrated aqueous HCl around the crystal lattice. Over time, this localized moisture drives slow acid-catalyzed hydrolysis of the ester[4].

DegradationPathways A H-Aib-OBzl·HCl (Stable Salt Form) B H-Aib-OBzl (Free Base) A->B Deprotonation (Moisture / Trace Base) C Aib (Free Acid) + Benzyl Alcohol A->C Slow Hydrolysis (Prolonged Moisture Absorption) B->C Hydrolysis (H2O, pH extremes) D Oxidation Products (N-Oxides / Carbamates) B->D Oxidation / CO2 (O2, Air Exposure)

Figure 1: Mechanistic degradation pathways of H-Aib-OBzl emphasizing environmental triggers.

Storage Protocols & Environmental Controls

Based on the physicochemical properties of the compound, strict environmental controls are required. While short-term storage (days to weeks) at 2-8 °C is acceptable for ongoing syntheses, long-term preservation demands cryogenic conditions[][4].

Quantitative Storage Matrix

The following table summarizes the field-proven storage parameters required to maintain ≥98% purity.

Chemical FormTemperatureAtmosphereContainer SpecificationsExpected Shelf Life
HCl Salt (CAS 60421-20-7)-20 °CArgon / N₂ BackfillAmber Glass, PTFE-lined cap> 24 Months
HCl Salt (CAS 60421-20-7)2-8 °CDesiccatedAmber Glass, PTFE-lined cap6-12 Months
Free Base (CAS 55456-40-1)-20 °CArgon / N₂ BackfillAmber Glass, strictly dry< 6 Months

Note: The free base form is highly labile and should ideally be generated in situ immediately prior to coupling reactions rather than stored[3].

Handling and Experimental Methodologies

The transition from storage to the reaction vessel is the most critical vulnerability point for H-Aib-OBzl. Condensation on cold glass is the leading cause of batch degradation.

Protocol 1: Moisture-Free Dispensing Workflow
  • Equilibration: Remove the sealed amber vial from the -20 °C freezer. Do not open the vial. Place it in a vacuum desiccator at room temperature for a minimum of 1 to 2 hours. This ensures the internal temperature matches the ambient temperature, preventing atmospheric moisture from condensing on the cold powder.

  • Inert Environment: Transfer the equilibrated vial to a glovebox or a benchtop space equipped with a continuous dry Nitrogen or Argon stream.

  • Dispensing: Weigh the required mass of H-Aib-OBzl·HCl rapidly using an anti-static spatula.

  • Resealing: Immediately purge the headspace of the source vial with Argon for 10-15 seconds. Cap tightly with a PTFE-lined lid.

  • Return to Storage: Wrap the cap junction with Parafilm and return the vial to the -20 °C freezer.

Protocol 2: Stability-Indicating Analytical Assay (HPLC-UV)

To verify the integrity of a stored batch before committing it to an expensive multi-step peptide synthesis (such as the generation of Exendin-4 dual agonists)[2], a stability-indicating HPLC assay must be performed.

  • Sample Preparation: Dissolve 1.0 mg of H-Aib-OBzl·HCl in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Column: C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond/ester absorption) and 254 nm (benzyl ring absorption).

  • Analysis: The intact H-Aib-OBzl will elute as a sharp peak. Benzyl alcohol (the primary hydrolysis byproduct) will elute earlier in the gradient and exhibit strong absorbance at 254 nm. A purity of ≥ 98% (Area Under Curve) is required to proceed[].

HandlingWorkflow S1 Cryogenic Storage (-20°C, Argon Backfill) S2 Thermal Equilibration (Warm to RT in desiccator) S1->S2 1-2 Hours (Critical) S3 Inert Dispensing (Glovebox or N2 flush) S2->S3 Prevent Condensation S4 Analytical Validation (HPLC-UV / LC-MS) S3->S4 Aliquot for QC S5 Synthesis Application (e.g., Peptide Coupling) S3->S5 Main Batch Fail Reject / Re-purify (Purity < 98%) S4->Fail Fail Pass Proceed to Synthesis (Purity ≥ 98%) S4->Pass Pass Pass->S5

Figure 2: Standard operating procedure for the retrieval, validation, and application of stored H-Aib-OBzl.

Conclusion

Benzyl 2-amino-2-methylpropanoate is a critical building block for modern synthetic biology and drug discovery, particularly in optimizing the binding affinity and proteolytic stability of therapeutic peptides[]. However, its chemical architecture demands rigorous handling protocols. By strictly adhering to cryogenic storage (-20 °C), maintaining an anhydrous and inert micro-environment, and utilizing the hydrochloride salt form[4], laboratories can entirely mitigate the risks of ester hydrolysis and amine degradation, ensuring reproducible and high-yield synthetic outcomes.

References

  • Watanabe Chemical Industries, Ltd. "55456-40-1 H-Aib-OBzl Product Information." Watanabe Chemical. Available at:[Link]

  • Google Patents. "US9982029B2 - Exendin-4 derivatives as selective peptidic dual GLP-1/glucagon receptor agonists." Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Benzyl 2-amino-2-methylpropanoate (H-Aib-OBzl)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique physicochemical challenges presented by Benzyl 2-amino-2-methylpropanoate (commonly referred to as H-Aib-OBzl). Because α-aminoisobutyric acid (Aib) contains a gem-dimethyl group at the α-carbon, it is highly sterically hindered and strongly induces helical conformations in peptides[1]. While its structural rigidity is a massive asset in drug development, it creates significant thermodynamic barriers during solubilization and peptide coupling[2].

This guide provides field-proven, self-validating protocols to overcome solubility limitations and coupling inefficiencies.

Part 1: Solvent Compatibility & Phase Behavior

Understanding the protonation state of your Aib derivative is the first step in troubleshooting. The free base and the hydrochloride salt exhibit inverted solubility profiles.

FormAqueous SolubilityDCM / ChloroformDMF / NMPHexane / Ether
H-Aib-OBzl (Free Base) < 1 mg/mL (Insoluble)> 100 mg/mL (Highly Soluble)> 100 mg/mLSoluble
H-Aib-OBzl·HCl (Salt) ~50 mg/mL (Soluble)< 5 mg/mL (Suspension)~20 mg/mL (Requires heat/base)Insoluble

Note: Quantitative data synthesized from standard empirical observations and chemical databases[3].

Part 2: FAQs & Troubleshooting Guides

Q1: Why is my H-Aib-OBzl·HCl salt failing to dissolve in Dichloromethane (DCM) during my peptide coupling reaction? Causality: The hydrochloride salt forms a stable, highly polar ionic crystal lattice. DCM is a low-dielectric, non-polar solvent that cannot solvate these ionic interactions. Solution: You must perform an in situ neutralization. Add 1.2 to 2.0 equivalents of a tertiary amine, such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM). This deprotonates the amine, generating the lipophilic free base, which will instantly dissolve in the DCM.

Q2: I successfully dissolved the neutralized H-Aib-OBzl, but my coupling reaction with an Fmoc-amino acid is yielding <20% product and the solution is turning turbid. What is wrong? Causality: The turbidity is likely unreacted starting material aggregating, or the precipitation of insoluble urea byproducts if you are using carbodiimides like DCC or DIC[2]. More importantly, the gem-dimethyl group of Aib creates severe steric clash during the nucleophilic attack on the activated ester[2]. Solution: Abandon standard carbodiimide chemistry for Aib couplings. Switch to high-efficiency uronium/guanidinium salts like HATU or COMU[4][5]. Furthermore, Aib couplings often require thermal energy to overcome the activation barrier; utilizing microwave-assisted peptide synthesis (MAPS) at 75°C drastically improves yields and maintains solubility[4].

Q3: I need to use the free base in an aqueous biological assay, but it immediately crashes out of solution. How can I improve its aqueous solubility? Causality: The combination of the benzyl ester and the gem-dimethyl group makes the free base highly hydrophobic. Solution: You have two self-validating options:

  • Co-solvent system: Dissolve the free base in 100% DMSO first to create a 100 mM stock, then dilute into your aqueous buffer (keep final DMSO < 5% to prevent assay interference).

  • Salt Conversion: Convert the free base to the HCl salt using ethereal HCl (See Protocol B). The HCl salt is highly water-soluble (~50 mg/mL).

Part 3: Standard Operating Protocols (SOPs)
Protocol A: In Situ Solubilization and High-Efficiency Coupling of H-Aib-OBzl·HCl

This protocol utilizes COMU and elevated temperatures to overcome the steric hindrance of Aib[4].

  • Suspension: Weigh 1.0 eq of H-Aib-OBzl·HCl and suspend it in a 1:1 mixture of anhydrous DMF and DCM (Concentration: 0.2 M).

  • Neutralization: Add 2.0 eq of DIEA dropwise while stirring. The turbid suspension will transition to a clear solution within 2 minutes as the free base is generated.

  • Activation: In a separate vial, dissolve 1.2 eq of the incoming Fmoc-Amino Acid and 1.2 eq of COMU in DMF. Add 2.4 eq of DIEA. Stir for 1 minute to pre-activate.

  • Coupling: Transfer the activated Fmoc-AA solution to the H-Aib-OBzl solution.

  • Thermal Assist: Heat the reaction to 75°C for 10 minutes using a microwave peptide synthesizer (or 60°C for 2 hours in a conventional oil bath)[4].

  • Workup: Quench with water, extract with Ethyl Acetate, and wash with 5% NaHCO₃ and brine to remove coupling byproducts.

Protocol B: Preparation of Aqueous-Compatible H-Aib-OBzl·HCl from Free Base
  • Dissolution: Dissolve 1.0 g of H-Aib-OBzl free base in 10 mL of anhydrous Diethyl Ether.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 eq of 2.0 M HCl in Diethyl Ether dropwise.

  • Precipitation: A white precipitate (the HCl salt) will immediately form.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold anhydrous ether, and dry under high vacuum. The resulting powder can be dissolved directly in aqueous buffers up to 50 mg/mL.

Part 4: Mechanistic Workflows

Workflow N1 H-Aib-OBzl·HCl (Insoluble in DCM) N2 Add 2.0 eq DIEA (Neutralization) N1->N2 N3 H-Aib-OBzl Free Base (Clear Organic Solution) N2->N3 N4 Add Fmoc-AA-OH + COMU / HATU N3->N4 N5 Microwave Heating (75°C, 10 min) N4->N5 N6 Coupled Dipeptide (High Yield & Soluble) N5->N6

Workflow for the solubilization and high-efficiency coupling of sterically hindered Aib.

Phase A H-Aib-OBzl (Phase Distribution) B Aqueous Buffer (pH < 4) A->B Add HCl C Organic Solvent (Neutral/Basic) A->C Add DIEA D Protonated Salt (Soluble ~50 mg/mL) B->D E Free Base (Highly Soluble) C->E

pH-dependent phase distribution and solubility states of H-Aib-OBzl.

References
  • Title: Benzyl 2-amino-2-methylpropanoate hydrochloride (CID 21415531) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Benzyl α-aminoisobutyrate hydrochloride Properties Source: Chembase URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Parallel synthesis optimization with induction heating on the Solid Phase Peptide Synthesis Source: Gyros Protein Technologies / HubSpot URL: [Link]

  • Title: Uronium/Guanidinium Salts in Peptide Chemistry Source: Thieme Connect URL: [Link]

Sources

Technical Support Center: H-Aib-OBzl Purification Challenges & Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks associated with the synthesis and purification of α-aminoisobutyric acid benzyl ester (H-Aib-OBzl) .

The incorporation of Aib residues is highly valued in drug development because its gem-dimethyl group heavily restricts the conformational backbone, strongly promoting the formation of rigid 1[1]. However, this exact structural feature—severe steric hindrance at the α-carbon—creates significant thermodynamic and kinetic hurdles during esterification and subsequent purification. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Part 1: Troubleshooting FAQs

Q1: My esterification reaction stalls, leaving a high percentage of unreacted H-Aib-OH. How can I drive this to completion? The Causality: The gem-dimethyl group sterically shields the carboxylate, significantly lowering the rate of Fischer esterification. Standard reflux conditions are insufficient to overcome this activation energy barrier. The Solution: You must use a large molar excess of benzyl alcohol (typically 4 equivalents) and an acid catalyst like p-toluenesulfonic acid (p-TsOH). More importantly, the reaction must be driven forward via Le Chatelier's principle by continuously removing water. Use a Dean-Stark apparatus with an azeotropic solvent. While 2[2], cyclohexane is a highly effective alternative for3[3]. Note: While high-heat azeotropic distillation can cause racemization in chiral amino acids, Aib is inherently achiral, allowing for aggressive thermal conditions without stereochemical concerns[3].

Q2: I have successfully synthesized the ester, but my final product is contaminated with residual benzyl alcohol. Standard rotary evaporation isn't working. What is the best purification method? The Causality: Benzyl alcohol has a high boiling point (~205 °C) and cannot be efficiently removed under standard laboratory vacuum at low temperatures. Heating the water bath too high during rotary evaporation risks thermal degradation. The Solution: Do not attempt to distill off all the benzyl alcohol. Instead, utilize selective precipitation. Convert the H-Aib-OBzl free base into its hydrochloride (HCl) salt. The2 is entirely insoluble in non-polar solvents like diethyl ether, whereas benzyl alcohol is highly soluble[2]. Triturating the crude mixture with cold diethyl ether will selectively precipitate the pure salt, leaving the impurities in the supernatant.

Q3: During the free-basing step prior to peptide coupling, my H-Aib-OBzl degrades. Why? The Causality: The ester bond remains susceptible to base-catalyzed hydrolysis. Prolonged exposure to strong aqueous bases (like NaOH) during the neutralization of the HCl salt will rapidly cleave the benzyl ester, reverting it to H-Aib-OH. The Solution: Use a mild, saturated aqueous sodium bicarbonate (NaHCO 3​ ) solution for free-basing, and minimize the contact time. Perform the extraction rapidly in a separatory funnel and immediately dry the organic layer over anhydrous Na 2​ SO 4​ .

Part 2: Quantitative Data & Physical Properties

Understanding the physicochemical properties of H-Aib-OBzl is critical for designing an effective purification strategy. The benzyl ester modification enhances both [], dictating the phase separations used below.

PropertyValueClinical/Synthetic Relevance
Chemical Name Benzyl 2-amino-2-methylpropanoate hydrochlorideStandard nomenclature for H-Aib-OBzl·HCl
CAS Number 60421-20-7 (HCl salt) / 55456-40-1 (Free base)Reagent sourcing and verification[2]
Molecular Weight 229.70 g/mol (HCl salt)Required for precise stoichiometric calculations[5]
Melting Point 170-171 °CPrimary indicator of crystalline purity[]
Solubility Soluble in EtOAc, DMF; Insoluble in Diethyl EtherDictates the selective precipitation strategy[]
Storage 2-8 °C, keep dryPrevents slow ambient ester hydrolysis[]

Part 3: Visual Workflows & Logic

Workflow Step1 1. Esterification H-Aib-OH + BnOH + p-TsOH Step2 2. Azeotropic Distillation (Toluene or Cyclohexane) Step1->Step2 Step3 3. Organic Extraction (EtOAc / NaHCO3 wash) Step2->Step3 Step4 4. Salt Formation (HCl in Dioxane) Step3->Step4 Step5 5. Crystallization (Diethyl Ether Trituration) Step4->Step5

Fig 1: Step-by-step synthesis and purification workflow for H-Aib-OBzl·HCl.

Troubleshooting Issue Impure/Low Yield H-Aib-OBzl Cause1 Residual BnOH (High Boiling Point) Issue->Cause1 Cause2 Ester Hydrolysis (Aqueous Base Exposure) Issue->Cause2 Cause3 Steric Hindrance (Incomplete Reaction) Issue->Cause3 Sol1 Ether Trituration (Selective Precipitation) Cause1->Sol1 Sol2 Use Mild Base (NaHCO3) Minimize Contact Time Cause2->Sol2 Sol3 Excess BnOH & Dean-Stark Reflux Cause3->Sol3

Fig 2: Troubleshooting matrix for common H-Aib-OBzl purification challenges.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Phase 1: Azeotropic Esterification
  • Reaction Setup: Combine 2-amino-2-methylpropanoic acid (H-Aib-OH, 1.0 eq), benzyl alcohol (4.0 eq), and p-toluenesulfonic acid monohydrate (1.0 eq) in toluene (approx. 1.5 mL per mmol of Aib)[2].

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) overnight.

    • Causality: The p-TsOH protonates the carboxylic acid, increasing its electrophilicity, which is crucial for the sterically hindered Aib residue.

    • Validation Checkpoint: Monitor the water collection in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1 eq from esterification + 1 eq from the p-TsOH monohydrate) is collected.

Phase 2: Organic Extraction & Free-Basing
  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the toluene.

  • Neutralization: Dissolve the resulting oily residue in ethyl acetate (EtOAc) and wash vigorously with saturated aqueous NaHCO 3​ [2].

    • Causality: NaHCO 3​ neutralizes the p-TsOH catalyst, allowing the H-Aib-OBzl free base to partition cleanly into the organic EtOAc layer.

    • Validation Checkpoint: Test the pH of the aqueous layer. It must be mildly basic (pH ~8). If it remains acidic, the p-TsOH has not been fully neutralized, and your product will remain trapped in the aqueous layer as a tosylate salt.

Phase 3: Salt Formation & Selective Precipitation
  • Drying: Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a crude oil (containing H-Aib-OBzl and residual benzyl alcohol).

  • Trituration: Triturate the crude oil with cold diethyl ether. Slowly add a stoichiometric amount of HCl in dioxane[2].

    • Causality: Diethyl ether acts as an anti-solvent for the HCl salt while keeping the unreacted benzyl alcohol fully dissolved.

    • Validation Checkpoint: A white crystalline solid (H-Aib-OBzl·HCl) should precipitate immediately upon HCl addition. If the solution turns cloudy but no crystals form, residual water is present. Re-dry the organic layer before proceeding.

  • Isolation: Filter the solid, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford pure benzyl 2-amino-2-methylpropanoate hydrochloride[2].

References

  • BOC Sciences. CAS 60421-20-7 (2-Aminoisobutyric acid benzyl ester hydrochloride).
  • ChemicalBook. H-Aib-OBzl Chemical Properties, Uses, Production.
  • Alfa Chemistry. CAS 60421-20-7 Benzyl α-aminoisobutyrate hydrochloride.
  • Bolchi, C., et al. (AIR Unimi). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents.
  • ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol.

Sources

Part 1: Mechanistic Overview & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of H-Aib-OBzl (Benzyl 2-amino-2-methylpropanoate hydrochloride).

α-Aminoisobutyric acid (Aib) is a non-proteinogenic, strongly helix-promoting amino acid widely used in peptide drug development. However, its gem-dimethyl group creates significant steric hindrance, making standard esterification protocols sluggish and highly susceptible to impurity generation[1]. This guide provides a mechanistic understanding of these impurities, troubleshooting Q&As, and a self-validating experimental protocol to ensure high-purity yields.

The synthesis of H-Aib-OBzl relies on the Fischer-Speier esterification of Aib with benzyl alcohol (BnOH), utilizing p-toluenesulfonic acid (pTsOH) as a catalyst and a Dean-Stark apparatus for azeotropic water removal[2][3]. Because the α-carbon of Aib is sterically crowded, the nucleophilic attack of benzyl alcohol on the protonated carbonyl is kinetically slow. Forcing the reaction with excessive heat often leads to side reactions, primarily the acid-catalyzed self-condensation of benzyl alcohol[4].

G Aib Aib (Starting Material) Catalyst pTsOH Catalyst + Reflux Aib->Catalyst BnOH Benzyl Alcohol (Excess) BnOH->Catalyst Imp2 Dibenzyl Ether (Impurity) BnOH->Imp2 Acid-Catalyzed Self-Condensation Product H-Aib-OBzl·TsOH (Target Intermediate) Catalyst->Product Esterification (Dean-Stark) Imp1 Unreacted Aib (Impurity) Catalyst->Imp1 Incomplete Conversion

Reaction pathways showing H-Aib-OBzl synthesis and primary impurity generation.

Quantitative Impurity Control Matrix

To maintain pharmaceutical-grade purity (≥98% HPLC)[], monitor the following critical impurities during your workflow:

ImpurityCausality / OriginDetection MethodMitigation Strategy
Unreacted Aib Incomplete esterification due to steric hindrance of the gem-dimethyl group.Ninhydrin stain (TLC), LC-MSEnforce strict Dean-Stark azeotropic distillation to continuously drive equilibrium[3].
Dibenzyl Ether Acid-catalyzed self-condensation of excess benzyl alcohol during prolonged reflux.GC-MS, HPLC (UV active)Optimize reflux time; remove via aggressive diethyl ether trituration during workup[2].
Residual pTsOH Carryover of the acid catalyst into the final hydrochloride salt.HPLC, NMR (aromatic region)Ensure exhaustive washing with saturated aqueous NaHCO₃ during the freebasing step[2].
Water Hygroscopic absorption or incomplete azeotropic removal.Karl Fischer TitrationPre-dry the pTsOH catalyst; store the final H-Aib-OBzl·HCl product securely at 2-8 °C[].

Part 2: Troubleshooting Guide & FAQs

Q: My conversion rate is stalling at 70%, leaving high levels of unreacted Aib. How can I drive the reaction to completion? A: The steric bulk of Aib inherently slows down the formation of the tetrahedral intermediate during esterification. You cannot simply increase the catalyst load. Instead, you must manipulate Le Chatelier's principle by aggressively removing water. Ensure your Dean-Stark trap is properly insulated and functioning. Additionally, pre-drying the pTsOH catalyst by refluxing it in toluene before adding the Aib and benzyl alcohol can significantly improve the initial reaction kinetics[3].

Q: The final product is contaminated with dibenzyl ether. How do I prevent this? A: Dibenzyl ether forms when benzyl alcohol undergoes an SN2 reaction with itself under acidic, high-temperature conditions. While toluene (b.p. 110 °C) is the traditional solvent[2], some advanced protocols substitute it with cyclohexane (b.p. 80 °C)[4]. The lower reflux temperature of cyclohexane provides a milder environment that suppresses dibenzyl ether formation while still allowing for effective azeotropic water removal[4].

Q: My H-Aib-OBzl·HCl is crashing out as a sticky oil instead of a white powder. How do I induce crystallization? A: Oiling out is almost always caused by residual benzyl alcohol or trace water acting as a plasticizer. Benzyl alcohol is notoriously difficult to remove via rotary evaporation due to its high boiling point (205 °C). To solve this, you must rely on solvent swapping. After concentrating the reaction mixture, perform a rigorous trituration with diethyl ether[2]. The ether will selectively dissolve the benzyl alcohol and dibenzyl ether, leaving the H-Aib-OBzl salt behind.

Q: Is H-Aib-OBzl·HCl prone to acid-catalyzed degradation or hydrolysis during storage? A: No. Unlike linear amino acid esters (e.g., Aspartic acid benzyl esters), H-Aib-OBzl·HCl demonstrates exceptionally high stability[1]. The same steric hindrance that makes it difficult to synthesize also protects the ester bond from nucleophilic attack and hydrolysis, giving it a stable melting point of 170-171 °C[].

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. The transition from the tosylate salt to the freebase, and finally to the hydrochloride salt, acts as a chemical purification funnel, systematically stripping away unreacted starting materials and organic impurities.

Phase 1: Azeotropic Esterification
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser[3].

  • Charging: Add 2-amino-2-methylpropanoic acid (Aib) (29.1 mmol), benzyl alcohol (115 mmol, ~4 eq), and p-toluenesulfonic acid monohydrate (29.1 mmol) to 40 mL of toluene[2].

  • Reaction: Heat the mixture to reflux overnight. In-Process Control: Monitor the Dean-Stark trap; the reaction is complete when water ceases to accumulate[2].

Phase 2: Workup and Salt Metathesis
  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the toluene[2].

  • First Trituration (Impurity Purge): Wash the crude residue aggressively with diethyl ether. This step extracts the excess benzyl alcohol and any dibenzyl ether formed. Decant and discard the ether[2].

  • Freebasing: Dissolve the remaining residue (H-Aib-OBzl·TsOH) in ethyl acetate. Wash the organic layer with a saturated aqueous NaHCO₃ solution[2]. Causality: The basic wash neutralizes the tosylate salt, transferring the water-soluble sodium tosylate into the aqueous layer while the H-Aib-OBzl freebase remains in the ethyl acetate.

  • Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Phase 3: HCl Salt Isolation
  • Acidification: Triturate the resulting product with diethyl ether and add a solution of HCl in dioxane[2].

  • Crystallization: The hydrochloride salt will precipitate as a white to off-white solid[2]. Filter the solid, wash with cold diethyl ether, and dry under reduced pressure to afford pure H-Aib-OBzl·HCl[2].

G Start Crude Reaction Mixture (H-Aib-OBzl·TsOH, BnOH, Toluene) Conc Concentrate & Ether Wash (Removes Toluene & some BnOH) Start->Conc Freebase EtOAc / NaHCO3 Wash (Generates Freebase, Removes pTsOH) Conc->Freebase Acidify HCl in Dioxane + Ether (Precipitates HCl Salt) Freebase->Acidify Pure Pure H-Aib-OBzl·HCl (Solid) Acidify->Pure

Step-by-step purification workflow for isolating H-Aib-OBzl as a hydrochloride salt.

References

  • H-Aib-OBzl | 60421-20-7 - ChemicalBook Source: ChemicalBook URL
  • Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi Source: Università degli Studi di Milano URL
  • CAS 60421-20-7 (2-Aminoisobutyric acid benzyl ester hydrochloride)
  • H-ASP(OBZL)
  • An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt - Benchchem Source: Benchchem URL

Sources

Validation & Comparative

HPLC analysis for enantiomeric purity of H-Aib-OBzl

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: HPLC Strategies for Purity and Chiral Contaminant Screening in H-Aib-OBzl Synthesis

Executive Summary & Scientific Grounding

When assessing the quality of synthetic peptide building blocks, structural verification is paramount. While requests for the "enantiomeric purity" of H-Aib-OBzl (Benzyl α-aminoisobutyrate) are common in quality control pipelines, they stem from a fundamental stereochemical misconception. α-Aminoisobutyric acid (Aib) is an achiral non-proteinogenic amino acid. Its quaternary α-carbon is bonded to two identical methyl groups, eliminating any chiral center[1]. Consequently, Aib does not possess enantiomers.

However, as a Senior Application Scientist, I must emphasize that "chiral analysis" of H-Aib-OBzl is still a critical necessity. The true analytical challenge is not resolving Aib enantiomers, but rather screening for chiral structural isomers —such as L- or D-isovaline (Iva) or 2-aminobutanoic acid (Abu)—which can contaminate the synthetic pipeline due to raw material impurities or side reactions[2]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) modalities to validate the purity of H-Aib-OBzl and ensure the absence of these critical chiral contaminants.

Mechanistic Workflow: Purity vs. Isomer Screening

To fully validate H-Aib-OBzl, a dual-methodology approach is required. Standard Reverse Phase HPLC (RP-HPLC) is utilized for general chemical purity, while Chiral Stationary Phase HPLC (CSP-HPLC) is deployed to detect trace chiral isomers.

Workflow Start H-Aib-OBzl Sample (Achiral Target) Split1 Start->Split1 Path1 Chemical Purity Analysis Split1->Path1 Path2 Chiral Isomer Screening (e.g., L/D-Isovaline) Split1->Path2 Method1 RP-HPLC (C18 Column) Detects: Benzyl Alcohol, Free Aib Path1->Method1 Method2 CSP-HPLC (Crownpak CR+) Detects: Chiral Contaminants Path2->Method2 Valid Validated H-Aib-OBzl (Pure & Isomer-Free) Method1->Valid Method2->Valid

Fig 1: Dual HPLC workflow for H-Aib-OBzl chemical purity and chiral isomer screening.

Comparative Analysis of HPLC Modalities

Standard RP-HPLC utilizing a C18 column is highly effective for determining the general chemical purity of H-Aib-OBzl (e.g., detecting unreacted benzyl alcohol or free Aib). However, RP-HPLC often fails to resolve Aib from its structural isomers. To achieve baseline separation between the achiral Aib and the enantiomers of its chiral contaminants, a Crown ether-based column (e.g., CROWNPAK CR+) is the gold standard. It achieves chiral recognition by forming a transient inclusion complex between the crown ether and the protonated primary amine (-NH3+) of the amino acid under highly acidic conditions[3][4].

Table 1: Performance Comparison of HPLC Modalities for H-Aib-OBzl Analysis

Analytical ParameterRP-HPLC (C18 Column)CSP-HPLC (Crownpak CR+ Column)
Primary Objective Chemical purity (Synthesis yield validation)Isomeric & Chiral contaminant screening
Stationary Phase Octadecylsilane (C18)Immobilized Chiral Crown Ether
Mobile Phase Water / Acetonitrile (Gradient)Aqueous HClO₄, pH 1.5 (Isocratic)
Aib vs. Isovaline Resolution Poor (High risk of co-elution)Excellent (Baseline separation achieved)
Enantiomeric Resolution NoneResolves L- and D-isomers of contaminants
Throughput High (Rapid gradient equilibration)Moderate (Requires strict temperature control)

Experimental Protocol: CSP-HPLC Validation for Chiral Isomers

The following self-validating protocol utilizes a Crown ether-based chiral column to screen for L/D-Isovaline and L/D-Abu contaminants in H-Aib-OBzl batches.

Materials Required:

  • Column: Daicel CROWNPAK CR(+) (150 mm × 3.0 mm, 5 µm)

  • Mobile Phase: Aqueous Perchloric Acid (HClO₄), adjusted to pH 1.5

  • Diluent: 10% Methanol in HPLC-grade Water

Step-by-Step Methodology:

  • Sample Preparation (Causality Check): Dissolve the H-Aib-OBzl sample in the diluent to a concentration of 1.0 mg/mL. Expert Insight: The methanol concentration in the sample diluent and mobile phase must strictly remain below 15%. Higher organic concentrations disrupt the hydrogen bonding required for the crown ether-analyte complex, leading to a total loss of isomeric resolution[4]. Furthermore, because the analyte is a benzyl ester, samples must be prepared fresh and kept chilled (4°C) in the autosampler to prevent acid-catalyzed hydrolysis prior to injection.

  • System Equilibration: Flush the HPLC system with the pH 1.5 HClO₄ mobile phase until the baseline is stable. Expert Insight: Perchloric acid is explicitly selected over Trifluoroacetic acid (TFA) because it provides superior stereoselective resolution and possesses low UV-absorption, minimizing baseline noise at the low detection wavelengths required for amino acid analysis[3].

  • Chromatographic Parameters:

    • Flow Rate: 0.4 mL/min (Isocratic).

    • Injection Volume: 5 µL.

    • Column Temperature: 25°C. Expert Insight: Temperature is a critical variable. Lowering the column temperature (down to 10°C) thermodynamically stabilizes the transient diastereomeric complexes formed between the stationary phase and the amino acid isomers, significantly increasing resolution (Rs) if baseline separation is not initially achieved[4].

  • Detection & Analysis: Monitor UV absorbance at 210 nm. Expert Insight: While standard aliphatic amino acids have poor UV absorbance, the benzyl ester group (-OBzl) on the target analyte acts as a strong chromophore, allowing for high-sensitivity detection of the main peak and its structurally related isomers.

References

  • Title: 2-Aminoisobutyric acid - Wikipedia | Source: Wikipedia | URL: [Link]

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | Source: MDPI Biomolecules | URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) | Source: Daicel Chiral Technologies | URL: [Link]

Sources

A Senior Application Scientist's Guide to Benzyl vs. t-Butyl Protecting Groups: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is paramount. These molecular scaffolds serve as temporary masks for reactive functional groups, guiding a reaction sequence with precision and preventing undesirable side reactions. Among the most trusted and widely deployed protecting groups are the benzyl (Bn) and the tert-butyl (t-butyl or Boc for the carbamate variant) groups. Their popularity stems from a robust balance of stability and predictable lability.

This guide provides an in-depth, objective comparison of the stability profiles of benzyl and t-butyl protecting groups. Moving beyond a simple catalog of reagents, we will explore the mechanistic underpinnings of their stability and cleavage, providing field-proven experimental protocols and a logical framework for selecting the optimal group for your synthetic strategy.

The Benzyl (Bn) Group: A Workhorse Removable by Reduction

The benzyl group (Bn), with its C₆H₅CH₂- structure, is a mainstay for the protection of alcohols, amines, and carboxylic acids.[1] Its stability to a wide array of non-reductive conditions makes it a reliable choice for complex synthetic routes.

Stability Profile & Deprotection Mechanisms

The defining characteristic of the benzyl group is its exceptional stability towards acidic and basic conditions, as well as many oxidizing agents.[1] However, its Achilles' heel is the relative weakness of the benzylic C-O, C-N, or C-S bond, which makes it susceptible to cleavage under reductive conditions.

  • Catalytic Hydrogenolysis : This is the most common, mild, and high-yielding method for benzyl group removal.[1][2] The reaction proceeds by the addition of hydrogen gas across the C-X (X = O, N, S) bond, catalyzed by a transition metal, most commonly palladium on carbon (Pd/C).[2][3] The process is clean, producing the deprotected functional group and toluene, a volatile and easily removed byproduct.[2] The choice of solvent can significantly impact the reaction rate, with efficiency often following the order: ethanol > methanol > toluene.[2]

  • Oxidative Cleavage : While generally stable to oxidation, benzyl ethers can be cleaved using specific oxidizing agents. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective, especially for electron-rich derivatives like the p-methoxybenzyl (PMB) ether.[4][5]

  • Lewis and Strong Acid Cleavage : Strong acids or Lewis acids can cleave benzyl ethers, but this method is less common due to the harsh conditions required, which may not be compatible with sensitive substrates.[5][6]

Causality in Experimental Choice : The preference for catalytic hydrogenolysis lies in its unparalleled mildness and chemoselectivity. It operates at neutral pH, room temperature, and atmospheric pressure, preserving most other functional groups. For molecules containing functionalities susceptible to reduction, such as alkenes or alkynes, alternative deprotection methods must be considered.[7]

The t-Butyl Group: Robust Stability, Acidic Lability

The tert-butyl group, with its bulky (CH₃)₃C- structure, offers a contrasting and complementary stability profile to the benzyl group. It is most frequently used to protect carboxylic acids (as t-butyl esters), alcohols (as t-butyl ethers), and amines (as the t-butyloxycarbonyl or Boc group).

Stability Profile & Deprotection Mechanism

The hallmark of the t-butyl group is its exceptional stability under basic, nucleophilic, and reductive conditions, including catalytic hydrogenolysis.[8][9] This robustness is due to the steric hindrance provided by the bulky t-butyl group, which prevents nucleophilic attack at the carbonyl carbon of an ester or the adjacent atom of an ether.[8]

  • Acid-Catalyzed Cleavage : The t-butyl group is readily and selectively removed under acidic conditions.[8][10] The mechanism is a cornerstone of its utility. The ether or ester oxygen is first protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This protonation creates a good leaving group, which then departs to form a highly stable tertiary carbocation (the t-butyl cation).[8][12] The carbocation is then neutralized by losing a proton to form isobutylene gas.[12]

Causality in Experimental Choice : The deprotection is driven by the formation of two stable products: the deprotected functional group and the gaseous isobutylene. The use of strong acids like TFA, often in a solvent like dichloromethane (DCM), ensures rapid and complete cleavage.[10][13] In sensitive substrates, scavengers such as anisole or thioanisole may be added to trap the reactive t-butyl cation and prevent it from alkylating other nucleophilic sites on the molecule.[10][14]

Head-to-Head Comparison: The Power of Orthogonality

The contrasting stabilities of the benzyl and t-butyl groups are not a limitation but a significant strategic advantage. They are considered orthogonal , which means one can be selectively removed in the presence of the other.[15][16][17] This orthogonality is a fundamental principle in modern synthesis, allowing for the sequential deprotection of functional groups in a complex molecule.[15][18]

For instance, a molecule bearing both a benzyl ether and a t-butyl ester can have the benzyl group removed via hydrogenolysis without affecting the t-butyl ester. Subsequently, the t-butyl ester can be cleaved with acid, leaving the newly formed alcohol intact.[15] This selective, stepwise deprotection is critical in the synthesis of peptides, oligosaccharides, and other complex natural products.[15][18]

Data Summary: Comparative Stability Chart

Condition/ReagentBenzyl (Bn) Groupt-Butyl (t-Bu) GroupRationale & Selectivity
Strong Acid (e.g., TFA, HCl)Generally Stable (can cleave under harsh conditions)[5]Labile [8][10]t-Bu cleavage is rapid via a stable carbocation mechanism. Bn is more robust.
Strong Base (e.g., LiOH, NaOH)Stable Stable [8][9]Both ether/ester linkages are sterically hindered and resistant to hydrolysis.
Catalytic Hydrogenolysis (H₂, Pd/C)Labile [1][2]Stable [8]The benzylic C-X bond is readily cleaved; the aliphatic C-X bond of the t-Bu group is not.
Nucleophiles (e.g., RLi, RMgX)Stable Stable [8][19]Steric hindrance in both groups prevents nucleophilic attack.
Dissolving Metal Reduction (Na, NH₃)Labile [7]Stable Benzyl ethers are susceptible to Birch reduction conditions.
Oxidants (e.g., DDQ)Labile (especially PMB)[4][5]Stable Benzyl group is susceptible to oxidative cleavage at the benzylic position.

Visualizing the Mechanisms

A clear understanding of the deprotection mechanisms is key to predicting reactivity and troubleshooting reactions.

G Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis cluster_catalyst Palladium Catalyst Surface cluster_reaction Reaction Pathway Pd_Surface Pd(0) Surface H2 H₂ H_ads 2 H• (adsorbed) H2->H_ads Dissociative Adsorption Cleavage C-O Bond Cleavage H_ads->Cleavage ROBn R-O-Bn (Benzyl Ether) Adsorbed_ROBn Adsorbed R-O-Bn ROBn->Adsorbed_ROBn Adsorbed_ROBn->Cleavage Reaction with adsorbed H• ROH R-OH (Alcohol) Cleavage->ROH Toluene Toluene Cleavage->Toluene

Caption: Mechanism of Benzyl Ether Hydrogenolysis.

G Acid-Catalyzed Deprotection of a t-Butyl Ether Start R-O-tBu (t-Butyl Ether) Protonation Protonation (R-O(H+)-tBu) Start->Protonation + H⁺ Carbocation Formation of stable t-Butyl carbocation C(CH₃)₃⁺ Protonation->Carbocation Loss of R-OH Alcohol R-OH (Alcohol) Elimination Elimination of H⁺ Carbocation->Elimination Isobutylene Isobutylene (gas) Elimination->Isobutylene G Orthogonal Deprotection Strategy Start Molecule with -OBn and -COOtBu Step1 H₂, Pd/C (Hydrogenolysis) Start->Step1 Selective removal of Bn Intermediate Molecule with -OH and -COOtBu Step1->Intermediate Step2 TFA (Acidolysis) Intermediate->Step2 Selective removal of tBu Final Molecule with -OH and -COOH Step2->Final

Sources

The Causality Behind the Choice: Mechanistic Advantages of OBzl

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Advantages of H-Aib-OBzl in Sterically Hindered Peptide Synthesis: A Comparative Guide

Introduction As a Senior Application Scientist in peptide engineering, I frequently navigate the complexities of incorporating α-aminoisobutyric acid (Aib) into synthetic sequences. Aib is a non-proteinogenic amino acid characterized by a gem-dimethyl group at its α-carbon. This unique structural constraint severely restricts backbone flexibility, making Aib an exceptional building block for forcing peptides into highly stable right-handed α -helical or 310​ -helical conformations, while also conferring profound resistance to proteolytic degradation[1].

However, this structural advantage comes with a significant synthetic penalty: the gem-dimethyl group creates immense steric hindrance, rendering Aib notoriously difficult to couple. To bypass sluggish stepwise solid-phase elongations, researchers often synthesize Aib-rich segments in solution via fragment condensation. This strategy strictly requires a reliable C-terminal protecting group. While methyl (OMe) and tert-butyl (OtBu) esters are historically common, the benzyl ester derivative—H-Aib-OBzl (CAS 60421-20-7)—provides distinct, field-proven advantages in orthogonality, solubility, and yield[2][].

1.1. Absolute Orthogonality in Deprotection The fundamental law of complex peptide synthesis is orthogonality—the ability to selectively remove one protecting group without compromising others[4].

  • The Problem with H-Aib-OMe: Methyl esters typically require saponification (NaOH/LiOH) for removal. Due to Aib's steric bulk, the carbonyl carbon is highly shielded, making alkaline hydrolysis exceptionally slow. Forcing the reaction with heat or stronger bases frequently triggers epimerization of adjacent chiral amino acids or unwanted cleavage of sensitive peptide bonds.

  • The Problem with H-Aib-OtBu: The tert-butyl ester is cleaved by strong acids like trifluoroacetic acid (TFA). This makes it non-orthogonal to the standard Boc N-terminal protecting group and many acid-labile side-chain protections (e.g., Trt, Pbf), severely limiting synthetic flexibility.

  • The H-Aib-OBzl Solution: The benzyl ester is highly stable to both the acidic conditions used for Boc removal and the basic conditions (piperidine) used for Fmoc removal[]. Most importantly, it can be quantitatively cleaved under mild, neutral conditions via catalytic hydrogenolysis (Pd/C, H2​ ), leaving the entire peptide backbone and all other protecting groups completely intact[5].

1.2. Enhanced Solubility and Crystallinity Aib-containing peptides are highly prone to aggregation. The incorporation of the bulky, aromatic benzyl group significantly enhances the solubility of intermediate peptide fragments in moderate-to-polar organic solvents (e.g., dichloromethane, DMF, and ethyl acetate)[6]. Furthermore, OBzl-protected Aib intermediates frequently exhibit high crystallinity. This allows scientists to purify intermediates via simple recrystallization (often from aqueous ethanol) rather than relying on laborious and low-yielding silica gel chromatography[6].

Visualizing the Strategic Workflows

Workflow Start N-Protected Amino Acid (e.g., Fmoc-AA-OH) Coupling Coupling Reaction (EDC/HOBt or HATU) Start->Coupling Aib H-Aib-OBzl (C-Terminal Builder) Aib->Coupling Intermediate Fmoc-AA-Aib-OBzl (Highly Soluble/Crystalline) Coupling->Intermediate DeprotectN N-Terminal Deprotection (Piperidine) Intermediate->DeprotectN DeprotectC C-Terminal Deprotection (Pd/C, H2) Intermediate->DeprotectC Chain Peptide Elongation DeprotectN->Chain Fragment Fragment Condensation DeprotectC->Fragment

Workflow demonstrating the orthogonal versatility of H-Aib-OBzl in peptide synthesis.

Pathways AibDeriv Aib C-Terminal Derivatives OBzl H-Aib-OBzl AibDeriv->OBzl OMe H-Aib-OMe AibDeriv->OMe OtBu H-Aib-OtBu AibDeriv->OtBu CondOBzl Catalytic Hydrogenation (Pd/C, H2) OBzl->CondOBzl CondOMe Harsh Saponification (NaOH / Heat) OMe->CondOMe CondOtBu Strong Acid (TFA) OtBu->CondOtBu ResOBzl Clean Cleavage No Racemization CondOBzl->ResOBzl ResOMe Low Yield Side Reactions CondOMe->ResOMe ResOtBu Loss of Boc/Trt Non-Orthogonal CondOtBu->ResOtBu

Comparative deprotection pathways highlighting the orthogonal superiority of H-Aib-OBzl.

Quantitative Data Presentation

The following table summarizes the performance metrics of Aib derivatives based on standard solution-phase synthesis parameters.

DerivativeDeprotection ReagentOrthogonality (vs. Fmoc/Boc)Cleavage Yield (Typical)Risk of EpimerizationIntermediate Crystallinity
H-Aib-OBzl H2​ , Pd/C (Neutral)Excellent (Orthogonal to both)> 95%NoneHigh
H-Aib-OMe NaOH / LiOH (Basic)Poor (Fmoc is base-labile)40 - 60%High (due to harsh base)Low to Moderate
H-Aib-OtBu TFA (Acidic)Poor (Boc is acid-labile)> 90%NoneModerate

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies detail the handling and deprotection of H-Aib-OBzl. These protocols are designed as self-validating systems: the visual cues (e.g., hydrogen uptake, TLC shifts) provide real-time confirmation of reaction success.

Protocol 1: Solution-Phase Coupling of Fmoc-AA-OH to H-Aib-OBzl

  • Activation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active ester. (Causality: HATU is chosen over standard EDC/HOBt to overcome the severe steric hindrance of the Aib amine).

  • Coupling: Add 1.1 eq of H-Aib-OBzl·HCl to the activated mixture, followed by an additional 1.1 eq of DIPEA to neutralize the hydrochloride salt.

  • Monitoring: Stir the reaction for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the ninhydrin-positive H-Aib-OBzl spot confirms reaction completion.

  • Workup & Purification: Dilute with ethyl acetate, wash sequentially with 5% KHSO4​ , saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate. Purify by recrystallization from hot aqueous ethanol to yield the highly pure Fmoc-AA-Aib-OBzl intermediate.

Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis

  • Preparation: Dissolve the purified Fmoc-AA-Aib-OBzl in methanol or ethyl acetate (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the peptide). (Caution: Pd/C is pyrophoric; add under an inert argon atmosphere).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature.

  • Validation: Monitor the reaction via TLC or LC-MS. The quantitative conversion to the free acid (Fmoc-AA-Aib-OH) typically occurs within 2–4 hours. The neutral conditions guarantee that the Fmoc group remains completely intact.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the C-terminally deprotected fragment, ready for subsequent condensation.

Conclusion

For researchers developing Aib-rich therapeutics, the choice of C-terminal protection dictates the efficiency of the entire synthetic campaign. H-Aib-OBzl provides an unmatched combination of absolute orthogonality, mild deprotection conditions, and enhanced intermediate handling, making it the superior choice over OMe and OtBu derivatives.

References

  • ChemicalBook. H-Aib-OBzl | 60421-20-7. Retrieved from[2]

  • BOC Sciences. CAS 60421-20-7 (2-Aminoisobutyric acid benzyl ester hydrochloride). Retrieved from[]

  • Narita, M., Doi, M., Sugasawa, H., & Ishikawa, K. (1985). Syntheses and Properties of Oligo-L-leucines Containing a-Amino-butyric Acid Residues. Bulletin of the Chemical Society of Japan. Retrieved from[6]

  • Bolchi, C., Bavo, F., Pallavicini, M. One-step preparation of enantiopure L- or D-amino acid benzyl esters. Università degli Studi di Milano. Retrieved from[5]

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Retrieved from

  • LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from[1]

  • Thieme Connect. Deprotection: The Concept of Orthogonal Sets. Retrieved from[4]

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Comparison of Fmoc/tBu and Boc/benzyl strategies for Aib incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the Steric Penalty: A Comparative Guide to Fmoc/tBu and Boc/Benzyl Strategies for Aib Incorporation

The incorporation of α-aminoisobutyric acid (Aib) is a cornerstone technique in modern peptidomimetics. By replacing the α-proton of an alanine residue with a second methyl group, Aib dramatically restricts the available conformational space around the peptide backbone's phi (φ) and psi (ψ) dihedral angles[1]. This gem-dimethyl substitution forces the peptide to adopt highly stable secondary structures, predominantly 3₁₀-helices or α-helices, while conferring profound resistance to proteolytic degradation[1].

However, this structural rigidity comes with a severe synthetic penalty. The steric umbrella generated by the gem-dimethyl group physically shields both the α-amine (hindering its nucleophilicity) and the α-carboxyl group (hindering its electrophilic activation)[2]. As a Senior Application Scientist, selecting the correct Solid-Phase Peptide Synthesis (SPPS) strategy—Fmoc/tBu versus Boc/benzyl—is critical to preventing sequence truncation, diketopiperazine (DKP) formation, and epimerization.

The Mechanistic Barrier of Aib

To understand the strategic divergence between Fmoc and Boc chemistries, we must first isolate the causality of Aib's difficulty. Experimental data consistently shows that coupling an incoming amino acid to a resin-bound N-terminal Aib amine is significantly more challenging than activating an incoming Aib carboxylic acid[2].

When Aib is the nucleophile, the incoming activated ester is sterically repelled. If the coupling kinetics are too slow, the activated incoming amino acid may undergo base-catalyzed epimerization (e.g., forming a D-Val epimer when coupling to an Aib-Aib sequence) or cyclize into an unreactive oxazolone[2].

G Aib α-Aminoisobutyric Acid (Aib) Steric Gem-Dimethyl Steric Shield Aib->Steric Nuc Reduced Amine Nucleophilicity Steric->Nuc Act Hindered Carboxyl Activation Steric->Act Sol1 Microwave Heating (75-100°C) Nuc->Sol1 Overcome via Sol2 Hyper-reactive Reagents (HATU, COMU, Acid Fluorides) Act->Sol2 Overcome via

Caption: Logical mapping of Aib's steric hindrance and the corresponding chemical solutions.

Fmoc/tBu Strategy: Forcing Kinetics through Energy and Hyper-Reactivity

The Fmoc/tBu strategy relies on mild base-catalyzed β-elimination (typically 20% piperidine) for deprotection and acid (TFA) for cleavage.

The Deprotection Challenge: The mechanism of Fmoc deprotection requires piperidine to access the sterically crowded α-proton of the fluorenyl ring. In Aib-rich sequences, aggregation and steric shielding can severely slow this elimination step, leading to incomplete deprotection[3]. The Coupling Challenge: Standard coupling reagents like HBTU or PyBOP are often insufficient for Aib-Aib couplings. To overcome the activation energy barrier, the Fmoc strategy requires hyper-reactive aminium/uronium salts. HATU is strongly recommended over HBTU for Fmoc SPPS of hindered amino acids, as it provides a neighboring-group effect via its 7-aza nitrogen to accelerate acylation[1]. Alternatively, Fmoc-amino acid fluorides (e.g., Fmoc-Aib-F) are historically proven to bypass steric clashes without forming inactive oxazolones, making them ideal for Aib-Aib couplings[4]. The Microwave Solution: Modern automated Fmoc SPPS relies heavily on microwave (MW) irradiation. MW heating at 75–100 °C for 10–15 minutes injects the necessary kinetic energy to force the acylation, achieving >95% coupling efficiencies for Aib residues[3]. Furthermore, MW irradiation accelerates the slow activation process and subsequent acylation step in as little as 2 minutes at 90 °C[5].

Boc/Benzyl Strategy: Exploiting Proton Penetration and In Situ Neutralization

The Boc/benzyl strategy utilizes neat or highly concentrated Trifluoroacetic Acid (TFA) for deprotection and anhydrous Hydrogen Fluoride (HF) for cleavage.

The Deprotection Advantage: Unlike the bulky piperidine molecule required in Fmoc chemistry, Boc deprotection relies on protonation by TFA. Because the proton (H⁺) is the smallest possible electrophile, it easily penetrates the gem-dimethyl steric shield. Consequently, Boc deprotection of Aib is rapid and quantitative, regardless of local steric bulk. In Situ Neutralization: Boc chemistry is often considered more robust for difficult, highly hindered sequences[6]. Using the Kent/Alewood in situ neutralization protocol, the resin is not pre-neutralized after TFA deprotection. Instead, the highly activated Boc-amino acid (pre-activated with HATU/DIEA) is added directly to the protonated resin along with excess base. This prevents the free Aib amine from undergoing side reactions or aggregation before the incoming amino acid can react, ensuring near-instantaneous acylation.

G cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Benzyl Strategy Fmoc_Start Fmoc-Aib-OH Fmoc_Deprotect Deprotection (20% Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (HATU/DIC+Oxyma, MW) Fmoc_Deprotect->Fmoc_Couple Fmoc_Cleave Cleavage (TFA) Fmoc_Couple->Fmoc_Cleave Boc_Start Boc-Aib-OH Boc_Deprotect Deprotection (100% TFA) Boc_Start->Boc_Deprotect Boc_Couple Coupling (In Situ Neutralization) Boc_Deprotect->Boc_Couple Boc_Cleave Cleavage (Anhydrous HF) Boc_Couple->Boc_Cleave

Caption: Workflow comparison of Fmoc vs. Boc strategies for Aib incorporation in SPPS.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of both strategies when dealing with consecutive Aib couplings (e.g., Aib-Aib).

ParameterFmoc/tBu StrategyBoc/Benzyl Strategy
Optimal Activator HATU/DIEA or DIC/OxymaPure[7]HATU/DIEA or Boc-Aib-F
Deprotection Kinetics Slow (Sterically hindered by Aib)Extremely Fast (Proton-driven)
Coupling Temp. 75°C – 90°C (Microwave required)[3],[5]Room Temperature (In situ neutralization)
Coupling Time 2 – 15 minutes (MW)[5]10 – 20 minutes
Epimerization Risk Moderate (If coupling is slow, preceding residue may epimerize)[2]Low (Rapid acylation prevents oxazolone formation)
Cleavage Hazard Low (TFA)High (Anhydrous HF requires specialized Teflon apparatus)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to guarantee reproducibility.

Protocol A: Microwave-Assisted Fmoc-Aib Coupling (DIC/OxymaPure)

Causality: Microwave energy overcomes the activation barrier of the gem-dimethyl group, while OxymaPure prevents the formation of unreactive oxazolones[7].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate at 90 °C for 1.5 minutes[7]. Wash thoroughly with DMF (5 × 3 mL).

  • Activation: Dissolve 5.0 equivalents (0.5 mmol) of Fmoc-Aib-OH and 5.0 eq of OxymaPure in 2 mL of DMF. Add 5.0 eq of N,N'-diisopropylcarbodiimide (DIC).

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave synthesizer at 90 °C for 2 to 10 minutes[5],[7].

  • Validation: Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5 for 30 min) on a few beads and analyze via LC-MS to confirm the mass shift. Note: Standard Kaiser tests may yield false negatives on N-terminal Aib due to steric shielding.

Protocol B: Boc-Aib In Situ Neutralization Coupling

Causality: Maintaining an acidic environment until the exact moment of coupling prevents the free amine from aggregating, while HATU ensures hyper-fast acylation[1].

  • Deprotection: Treat the Boc-peptidyl resin with 100% TFA for 2 × 1 minute.

  • Flow Wash: Wash the resin rapidly with DMF for 1 minute to remove excess TFA. Do not add base to the resin.

  • Pre-Activation: In a separate vial, dissolve 5.0 eq of Boc-Aib-OH and 4.9 eq of HATU in a minimum volume of DMF. Add 10.0 eq of DIEA (N,N-Diisopropylethylamine) to initiate activation.

  • Coupling: Immediately transfer the activated mixture to the unneutralized resin. The excess DIEA neutralizes the resin in situ while simultaneously driving the acylation. React at room temperature for 15 minutes.

  • Validation: Perform a quantitative Ninhydrin assay. A coupling efficiency of >99% should be observed.

Conclusion & Strategic Recommendations

For modern drug development professionals, the choice between Fmoc and Boc for Aib incorporation hinges on infrastructure and sequence length. Fmoc/tBu is the undisputed standard for general accessibility and safety, provided the laboratory is equipped with a microwave peptide synthesizer to force the sluggish kinetics[3]. Conversely, if synthesizing complex, highly hindered peptaibols (e.g., alamethicin analogs) where Fmoc deprotection fails due to severe aggregation, the Boc/benzyl strategy with in situ neutralization remains the most chemically robust method, albeit requiring hazardous HF cleavage infrastructure[6].

References[3] Buy Fmoc-Aib-OH | 94744-50-0. Smolecule. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLONUzEUSJud-HPj3kgv3_MXlX_dBf0tnamqywBWAciaqrrpRC30WR3bCcuGIrq_KW8w0vbTYQOqmQ3PqeoB8I0niDC_yWu0-5E-KVCQh5YqqRKuN1-smVZyAUZLn3JMgIuvz5[5] US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures. Google Patents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPKQoBQvNPf6v5k3DoGIXlat15a8LHPaXaJ0aB0zmvg2Um8gGwxS7hhJuIEAKkWcyYc29LwBnDNUd5fKTDo8p6PQzyZ7fri3KZop_0UmtpXQyKiU2LCmTK_uogiC1Dqxn2i4Dq0FRQ8umlIr3JSw==[7] Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK8Mfgo_Z9Ohu7cmqRnHTKDQP1GucEt6Xp5FsZBe-uEULX6o7mhvGzxULcPMhOQwHhcxPNwiOi99rd39ibxBaAQPlo7rUAn58_b5TmX4GKeksdOVNSCtN0vb0c-yb0O8faCDhB5BzQLI0977i_94S7BNbh[6] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeqV0spTGWQRpqLBkyg9x_6y1mo1FYu6tJdjr3HGjlB1ExlHlpwTflSV1IKnIQUNX1vr0AXOyiPKQafQue3njlJ_Hb5SEg8ZvyNtMrANzgIcNs79o5_dJFBYoFQqp0iZv8sa-F2LT5YTpIq2Q=[4] Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTaas45VecqX_OWjT3s7l8E7MoT5Ez5lh6U0gyLiLxfzfmQDkIfjWJ98y-nRP2_DC-ywZWAFuTAZb5G_WHyYZrR34d67hdUeOLNUqV0K-1N4ZKDhQQ2RDYW7HPK9cEHup2TAdahA==[1] Boc-aib-osu | 104055-39-2. Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK1-1oDE8aWCOKC6zlRKKMioxFpyTX-TZrGz4_PffnFS1bNZC-DHCj8L-cCThYfY16RXyXpecj0MgG8sPa8CM-4BeaM7638pzoOq3AG6XC4jlSz_rCdukcTFz482GxKu4OWHIJ[2] Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF87Jbz73MTC59o3rCNyaCoUY4Q2fGLANdYGUNKgqutopFFqWjWhr1Is4FP_tXuam5aWW1seSl7daBFCLkMojtZ9SrzzpYEf8yeH9bB6nJphfNjZ7Gt9h-PASGsi8M0d3bemyo4n2F1dAaJ-dc=

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl 2-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Benzyl 2-amino-2-methylpropanoate, a member of the amino acid ester class, requires meticulous handling not only during its application but also at the end of its use. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is to understand the material's hazards. While a specific Safety Data Sheet (SDS) for every chemical is the primary source of information, compounds like Benzyl 2-amino-2-methylpropanoate and its analogs are generally classified as irritants. For instance, the closely related compound 2-Benzylamino-2-methyl-1-propanol is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1]

Therefore, as a standard practice grounded in caution, Benzyl 2-amino-2-methylpropanoate waste should be treated as hazardous.

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4] While this compound may not meet the criteria for ignitability, corrosivity, or reactivity, its potential as an irritant necessitates its disposal as regulated hazardous waste to ensure full compliance and safety.

Decision Workflow for Waste Characterization

The following diagram illustrates the initial decision-making process for chemical waste.

G start Waste Generated (Benzyl 2-amino-2-methylpropanoate) sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste (Assume Hazardous if SDS is unavailable) sds->classify hazardous_path Follow Hazardous Waste Protocol classify->hazardous_path  Hazardous or  Potentially Hazardous non_hazardous_path Consult EHS for Non-Hazardous Disposal classify->non_hazardous_path  Verified as  Non-Hazardous

Caption: Waste characterization decision tree.

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Before handling any chemical waste, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers protect laboratory workers from chemical hazards.[5]

PPE RequirementSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of chemical waste, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1] Gloves should be inspected before use and disposed of as contaminated solid waste after handling.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Ventilation Handle waste within a certified chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols.

Table 1: Required Personal Protective Equipment (PPE) for handling Benzyl 2-amino-2-methylpropanoate waste.

Section 3: Step-by-Step Disposal Protocols

Disposal procedures must be systematic and compliant with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [9]

Protocol 3.1: Disposal of Solid Waste and Contaminated Materials

This category includes expired or unused solid Benzyl 2-amino-2-methylpropanoate, as well as contaminated consumables.

  • Segregation: At the point of generation, separate contaminated solid waste from all other waste streams.

  • Collection: Place items such as used gloves, weigh boats, and contaminated wipes directly into a designated solid hazardous waste container. This container should be a durable, sealable plastic drum or bag clearly marked for this waste stream.

  • Unused Reagent: If disposing of the original reagent bottle, ensure the cap is tightly sealed. Do not empty the contents. The entire bottle is considered the waste item. Place it in the solid hazardous waste container.

Protocol 3.2: Disposal of Liquid Waste (Aqueous Solutions or Rinsate)

This category includes solutions containing Benzyl 2-amino-2-methylpropanoate and solvent rinses from decontaminating glassware.

  • Segregation: Use a designated liquid hazardous waste container. Crucially, do not mix incompatible waste streams. For example, acidic waste should not be mixed with basic waste.[10]

  • Collection: Carefully pour liquid waste into a designated, properly labeled liquid waste container (typically a high-density polyethylene or glass carboy). Use a funnel to prevent spills.

  • Decontamination Rinsate: When cleaning non-disposable glassware that has come into contact with the chemical, rinse it with a small amount of a suitable solvent (e.g., ethanol or isopropanol). This initial rinsate must be collected as hazardous liquid waste.[9] Subsequent washes with soap and water can typically be disposed of down the drain after this initial decontamination step, but confirm this with your institutional EHS office.

Section 4: Waste Container Management and Labeling

Proper management of waste containers is a critical aspect of RCRA compliance.[3]

  • Container Condition: Use containers that are in good condition, compatible with the chemical waste, and have a tightly sealing lid.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.

  • Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name(s) of the contents (e.g., "Waste Benzyl 2-amino-2-methylpropanoate in Ethanol").

    • The approximate percentages of each component.

    • The date on which waste was first added (the "accumulation start date").

    • The name and contact information of the Principal Investigator or laboratory.

    • Appropriate hazard pictograms (e.g., irritant).

Section 5: Disposal Workflow and Spill Management

The entire disposal process, from generation to pickup, should follow a clear workflow.

G cluster_lab Laboratory Responsibility cluster_ehs EHS Responsibility gen 1. Generate Waste ppe 2. Don PPE gen->ppe seg 3. Segregate Waste (Solid vs. Liquid) ppe->seg collect 4. Collect in Labeled Hazardous Waste Container seg->collect store 5. Store in Satellite Accumulation Area collect->store request 6. Request Pickup (When container is 90% full) store->request pickup 7. EHS Collects Waste request->pickup final_disp 8. Final Disposal at Licensed Facility pickup->final_disp

Caption: End-to-end hazardous waste disposal workflow.

Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For small, manageable spills, laboratory personnel may proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Contain and Absorb: Wearing appropriate PPE, contain the spill and cover it with an inert absorbent material like vermiculite or sand.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

References

  • Red Arc Environmental. (2024, May 27). Introduction to RCRA: Definition of a Hazardous Waste. Red Arc Environmental. [Link]

  • AMI Environmental. (2024, March 9). Understanding RCRA Waste Characterization. AMI Environmental. [Link]

  • Lion Technology Inc. (2025, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA. [Link]

  • Vanderbilt University Medical Center. RCRA Characteristic Waste. Office of Clinical and Research Safety. [Link]

  • Loba Chemie. (2019, February 2). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. [Link]

  • Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan. OSHA. [Link]

  • Sustainability Dictionary. Amino Acid Recycling. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • University of Wisconsin–Madison. Chemical Hygiene Plan. Environment, Health & Safety. [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • University of British Columbia. Acid/Base Neutralization Procedure for Laboratory Disposal. Zoology Department. [Link]

  • National Institutes of Health. Chemical Hygiene Plan. Office of Research Services. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Benzyl 2-amino-2-methylpropanoate
Reactant of Route 2
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Benzyl 2-amino-2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.